3-Bromothieno[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCEXXHTNFGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346425 | |
| Record name | 3-Bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-17-7 | |
| Record name | 3-Bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromothieno[2,3-c]pyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thienopyridine core is a key structural motif in a variety of biologically active compounds, particularly as a scaffold for kinase inhibitors in cancer therapy. The presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in drug discovery.
Chemical Structure and Identification
The structure of this compound consists of a thiophene ring fused to a pyridine ring. The bromine atom is substituted at the 3-position of the thieno[2,3-c]pyridine core.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄BrNS |
| SMILES | C1=CN=CC2=C1C(=CS2)Br[1] |
| InChI Key | YTWCEXXHTNFGKR-UHFFFAOYSA-N |
Visualization of the Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 214.09 g/mol | [1] |
| Monoisotopic Mass | 212.92477 Da | |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | Room temperature | [1] |
Synthesis
A general and efficient method for the synthesis of thieno[2,3-c]pyridine derivatives involves a metal-free, three-step process starting from 2-acetylthiophene. This method provides a versatile route to various substituted thieno[2,3-c]pyridines.[2]
Synthetic Workflow Diagram:
Caption: General synthesis workflow for thieno[2,3-c]pyridine derivatives.
While a specific protocol for the direct bromination of thieno[2,3-c]pyridine to yield the 3-bromo isomer is not detailed in the readily available literature, analogous bromination reactions on similar heterocyclic systems suggest that electrophilic brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent could be effective.
Reactivity and Experimental Protocols
The bromine atom at the 3-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and introducing a wide range of substituents at the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[3]
Detailed Experimental Protocol (Adapted from a similar substrate): [3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-arylthieno[2,3-c]pyridine product.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR data for this compound are not widely published. However, based on the analysis of similar thienopyridine structures, the following are predicted chemical shift regions:
-
¹H NMR: The aromatic protons are expected to appear in the range of δ 7.0-9.0 ppm.
-
¹³C NMR: The carbon signals for the heterocyclic core are expected in the aromatic region of the spectrum.
For definitive structural confirmation, acquisition of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) is essential.
Applications in Drug Discovery: Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect.
Derivatives of thieno[2,3-c]pyridine have been investigated as inhibitors for several kinases, including:
-
COT (Cancer Osaka Thyroid) kinase: A serine/threonine kinase involved in the MAPK signaling pathway.[4]
-
RON (Recepteur d'Origine Nantais) splice variants: A receptor tyrosine kinase implicated in tumor growth and metastasis.[5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[6]
Signaling Pathway Inhibition Diagram:
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromothieno[2,3-c]pyridine (CAS Number: 28783-17-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromothieno[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, safety information, and, most notably, its critical role as a synthetic intermediate. A significant focus is placed on its application in the synthesis of kinase inhibitors, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide also includes illustrative signaling pathways of relevant kinase targets and generalized experimental protocols to serve as a foundational resource for researchers in drug discovery and development.
Introduction
This compound is a brominated heterocyclic compound featuring a fused thieno[2,3-c]pyridine core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The bromine atom at the 3-position provides a versatile handle for synthetic modifications, making it an invaluable intermediate for the construction of complex molecular architectures. Its primary utility lies in its application as a key building block for the development of kinase inhibitors for potential cancer treatment.[1] The thieno[2,3-c]pyridine core itself is a recognized pharmacophore in various kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 28783-17-7 | [2][3] |
| Molecular Formula | C₇H₄BrNS | [2][3] |
| Molecular Weight | 214.08 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Purity | ≥95% - 98% | [2][3][4] |
| Melting Point | 97-98 °C | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Bromo-6-azabenzo[b]thiophene, 3-Bromo-6-aza-1-benzothiophene | [4] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [2] |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.[1] The bromine atom allows for the facile introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl moieties, which are often key for binding to the kinase active site.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 eq.), an appropriate arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.10 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction is utilized to couple this compound with a wide range of primary and secondary amines, introducing functionalities that can impart desirable pharmacokinetic properties or form crucial hydrogen bonds within the kinase's ATP-binding pocket.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
To a reaction vessel are added this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine, 0.02-0.10 eq.), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). An anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated with stirring at a temperature typically between 80 and 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Target Kinase Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several kinases implicated in cancer, including Pim-1, c-Src, and COT (Cancer Osaka Thyroid) kinase. Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for elucidating the mechanism of action of the developed inhibitors.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Its overexpression is associated with several cancers.
Caption: Simplified Pim-1 kinase signaling pathway.
c-Src Kinase Signaling Pathway
c-Src is a non-receptor tyrosine kinase that is involved in cell adhesion, growth, and differentiation. Its aberrant activation is linked to cancer progression and metastasis.
References
Synthesis of 3-Bromothieno[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for obtaining 3-Bromothieno[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the most viable synthesis strategies, complete with detailed experimental protocols and quantitative data.
Introduction
Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The introduction of a bromine atom at the 3-position of the thiophene ring can provide a valuable handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of complex molecular architectures for drug discovery and development. This guide focuses on the practical synthesis of this target molecule.
Synthesis Pathway Overview
The most direct and scientifically supported method for the synthesis of this compound involves a two-step process:
-
Synthesis of the parent thieno[2,3-c]pyridine core.
-
Regioselective bromination at the 3-position of the thiophene ring.
An alternative, though less direct, pathway involves the synthesis of a substituted derivative, 7-(bromomethyl)thieno[2,3-c]pyridine, which is structurally distinct from the target molecule but may be of interest for certain applications.
Pathway 1: Synthesis of Thieno[2,3-c]pyridine and Subsequent Bromination
This pathway is the most promising route to obtaining this compound.
Step 1: Synthesis of Thieno[2,3-c]pyridine
A reliable method for the synthesis of the unsubstituted thieno[2,3-c]pyridine has been reported, starting from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal.[1]
Reaction Scheme:
Caption: Synthesis of the parent Thieno[2,3-c]pyridine.
Experimental Protocol: [1]
A solution of 2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean-Stark trap. After removal of the solvent, the resulting oil is dissolved in anhydrous THF (30 mL) and ethyl chloroformate (40 mmol) is added dropwise at -10 °C. After 5 minutes of stirring, the cooling bath is removed and trimethyl phosphite (45 mmol) is added at room temperature. The solution is evaporated under reduced pressure after 20 hours. The residue is then added to polyphosphoric acid (PPA) (80 g) and heated at 160 °C for 2 hours. The mixture is poured onto ice and basified with NaOH. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by sublimation to afford thieno[2,3-c]pyridine.
Quantitative Data:
| Starting Material | Product | Yield |
| 2-Thiophenecarboxaldehyde | Thieno[2,3-c]pyridine | 44% |
Step 2: Bromination of Thieno[2,3-c]pyridine
It has been reported that thieno[2,3-c]pyridine undergoes electrophilic attack exclusively at the C-3 position.[1] Therefore, direct bromination of the synthesized parent compound is the most logical step to obtain this compound. While a specific protocol for this exact reaction is not detailed in the primary literature found, a general procedure using N-Bromosuccinimide (NBS), a common and effective brominating agent for thiophene and its derivatives, can be proposed.
Proposed Reaction Scheme:
Caption: Proposed bromination of Thieno[2,3-c]pyridine.
Proposed Experimental Protocol:
To a solution of thieno[2,3-c]pyridine (1 mmol) in acetonitrile (10 mL) at 0 °C under a nitrogen atmosphere, N-Bromosuccinimide (NBS) (1.05 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Expected Quantitative Data:
| Starting Material | Product | Expected Yield |
| Thieno[2,3-c]pyridine | This compound | Good to high |
Pathway 2: Synthesis of 7-(bromomethyl)thieno[2,3-c]pyridine
This pathway leads to a structural isomer of the primary target molecule, where the bromine atom is on a methyl substituent at the 7-position of the pyridine ring. This "useful bromide analog" is synthesized via a three-step, metal-free method starting from 2-acetylthiophene.[2][3]
Reaction Scheme:
Caption: Synthesis of 7-(bromomethyl)thieno[2,3-c]pyridine.
Experimental Protocol:
-
Step 1: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole: To a solution of 2-acetylthiophene in a t-BuOH/H2O mixture, sodium azide, copper(II) sulfate pentahydrate, sodium ascorbate, and 1-azido-2,2-dimethoxyethane are added. The reaction is stirred at room temperature.
-
Step 2: Thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine: The intermediate triazole is dissolved in 1,2-dichloroethane (1,2-DCE) and treated with trifluoromethanesulfonic acid (TfOH) at 80 °C.
-
Step 3: 7-(bromomethyl)thieno[2,3-c]pyridine: To the fused triazole in 1,2-DCE, tetrabutylammonium bromide (TBAB) and TfOH are added, and the mixture is heated at 80 °C.[3]
Quantitative Data:
| Intermediate/Product | Yield |
| Thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine | 85% |
| 7-(bromomethyl)thieno[2,3-c]pyridine | 70% |
Summary and Conclusion
This guide has outlined the primary synthetic strategies for accessing this compound. The most direct and recommended approach is a two-step synthesis involving the initial preparation of the parent thieno[2,3-c]pyridine followed by a regioselective bromination at the 3-position. A detailed protocol for the synthesis of the parent heterocycle is provided, along with a proposed, robust method for the subsequent bromination. For researchers interested in a structural isomer, the synthesis of 7-(bromomethyl)thieno[2,3-c]pyridine is also presented. These methodologies provide a solid foundation for the laboratory-scale synthesis of these valuable chemical intermediates.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Bromothieno[2,3-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic data for the heterocyclic compound 3-Bromothieno[2,3-c]pyridine. Due to the limited availability of direct experimental spectra for this specific molecule in surveyed literature, this document presents predicted mass spectrometry data for the target compound and experimental mass spectrometry data for its parent analogue, thieno[2,3-c]pyridine. General protocols for key spectroscopic techniques are also detailed to guide researchers in their analytical workflows.
Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. Below are the predicted mass-to-charge ratios for various adducts of this compound and the experimental fragmentation data for the parent compound, thieno[2,3-c]pyridine.
Table 1: Predicted Mass Spectrometry Data for this compound (C₇H₄BrNS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.93205 |
| [M+Na]⁺ | 235.91399 |
| [M-H]⁻ | 211.91749 |
| [M+NH₄]⁺ | 230.95859 |
| [M+K]⁺ | 251.88793 |
| [M]⁺ | 212.92422 |
| [M]⁻ | 212.92532 |
Data sourced from PubChem.
Table 2: Experimental Mass Spectrum Fragmentation for Thieno[2,3-c]pyridine (C₇H₅NS)
| m/z | Relative Intensity |
| 135 | Base Peak |
| 136 | |
| 108 |
Data sourced from PubChem[1].
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data discussed in this guide. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should have minimal overlapping signals with the analyte.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same instrument.
-
A proton-decoupled experiment is standard.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
Chemical shifts are referenced to the deuterated solvent signal.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.
-
Ionization : Electrospray ionization (ESI) is commonly used for polar molecules, while electron ionization (EI) is suitable for more volatile and thermally stable compounds.
-
Analysis :
-
For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.
-
For fragmentation studies (MS/MS), a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is employed to elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR requires placing a small amount of the solid sample directly on the crystal.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition :
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Physical properties of 3-Bromothieno[2,3-c]pyridine (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-c]pyridine (CAS No. 28783-17-7) is a heterocyclic building block of interest in medicinal chemistry and materials science. Thienopyridines, a class of sulfur-containing heterocyclic compounds, are recognized for their diverse biological activities and have been pivotal in the development of therapeutic agents.[1] This guide provides a summary of the available physical properties of this compound, with a focus on its melting point and solubility.
Physicochemical Properties of this compound
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 28783-17-7 | |
| Molecular Formula | C₇H₄BrNS | [3][2] |
| Molecular Weight | 214.08 g/mol | [2] |
| Physical Form | Solid | |
| Purity | ≥95% - 98% | [3] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |
Informational Data: Physical Properties of 3-Bromothieno[2,3-b]pyridine
For informational and comparative purposes, the physical properties of the closely related isomer, 3-Bromothieno[2,3-b]pyridine (CAS No. 28988-21-8), are provided below. It is critical to note that this is a different compound, and its properties may not be representative of this compound.
| Property | Value | Source |
| CAS Number | 28988-21-8 | [4] |
| Molecular Weight | 214.0824 g·mol⁻¹ | [4] |
| Density | 1.748 g/cm³ | [4] |
| Boiling Point | 299.8°C at 760 mmHg | [4] |
| Flash Point | 135.1°C | [4] |
Solubility Profile
General Solubility of Thienopyridine Derivatives
Quantitative solubility data for this compound is not available. However, the general solubility characteristics of thienopyridine derivatives can provide some insight. Thienopyridines are often sparingly soluble in water due to their heterocyclic aromatic nature.[5] Their solubility is typically higher in organic solvents. For instance, the related compound Ticlopidine hydrochloride, a thienopyridine derivative, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but has low solubility in PBS buffer.[6] The aqueous solubility of thienopyridine derivatives can be a significant factor in their biological activity and bioavailability.[5]
For some 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides, they are described as high melting crystalline solids that are sparingly soluble in most organic solvents, with the exception of acetone, CH₂Cl₂, DMF, and DMSO.[7]
Experimental Protocols
Determination of Melting Point
The melting point of a pure, crystalline organic compound is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[8] An impure compound will typically exhibit a depressed and broadened melting range.[8] A general and widely used method for melting point determination is the capillary method using a melting point apparatus.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[9]
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly until the temperature is about 15-20°C below the approximate melting point. The heating rate is then reduced to approximately 2°C per minute.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1.0°C).
Determination of Solubility
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.[5] A common method for determining the thermodynamic solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A carefully withdrawn aliquot of the clear, saturated supernatant is filtered (using a filter that does not adsorb the compound) and then diluted as necessary.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC method with a UV detector, by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not reveal any specific signaling pathways or established experimental workflows directly involving this compound. Consequently, no diagrams could be generated for this technical guide.
Conclusion
This technical guide provides a summary of the currently available physical property data for this compound. While specific values for the melting point and solubility are not documented in readily accessible sources, general characteristics of the thienopyridine class of compounds and standard experimental protocols for the determination of these properties have been provided. It is recommended that these properties be determined experimentally for any research or development activities involving this compound.
References
- 1. Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 28783-17-7 | this compound - Moldb [moldb.com]
- 3. This compound | 28783-17-7 [sigmaaldrich.com]
- 4. 3-Bromothieno[2,3-b]pyridine | CAS 28988-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. athabascau.ca [athabascau.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to 3-Bromothieno[2,3-c]pyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, composed of fused thiophene and pyridine rings, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of kinase inhibitors for therapeutic intervention.
Chemical Identity and Properties
The fundamental chemical identifiers and properties of this compound are summarized below.
IUPAC Name: this compound[1][2]
SMILES String: C1=CN=CC2=C1C(=CS2)Br[1]
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNS | [1] |
| Molecular Weight | 214.09 g/mol | [3] |
| CAS Number | 28783-17-7 | [3][4] |
| Appearance | Solid | [2] |
| Purity | ≥95% - 98% | [2][3] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 2.6 | [1] |
| Monoisotopic Mass | 212.92477 Da | [1] |
Synthesis of this compound
A generalized workflow for a potential synthesis is outlined below. This would typically start from a suitable pyridine derivative, which is then functionalized to allow for the cyclization and formation of the fused thiophene ring, followed by bromination.
Caption: A generalized workflow for the synthesis of this compound.
Key Reactions and Experimental Protocols
The bromine atom at the 3-position of the thieno[2,3-c]pyridine core makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in creating carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents, which is a key step in the synthesis of many kinase inhibitors.
Suzuki-Miyaura Cross-Coupling
Experimental Protocol:
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide and should be optimized for the specific substrates being used.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Context: Thieno[2,3-c]pyridines as Kinase Inhibitors
Derivatives of the thieno[2,3-c]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The ability of thieno[2,3-c]pyridine-based compounds to target kinases such as c-Src, Pim-1, and Hsp90 makes them attractive candidates for drug development.
c-Src Kinase Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, migration, and survival.[8] Its aberrant activation is implicated in the development and progression of many human cancers.[9] Thieno[2,3-c]pyridine derivatives can be designed to bind to the ATP-binding pocket of c-Src, thereby inhibiting its catalytic activity and blocking downstream signaling.
Caption: Inhibition of the c-Src signaling pathway by a thieno[2,3-c]pyridine-based inhibitor.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is involved in cell cycle progression and apoptosis.[10] It is frequently overexpressed in various cancers and is considered a promising therapeutic target. Pim-1 is often regulated by the JAK/STAT signaling pathway.
References
- 1. PubChemLite - this compound (C7H4BrNS) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 28783-17-7 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. 28783-17-7 | this compound - Moldb [moldb.com]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
The Genesis of a Class: An In-depth Technical Guide to the Discovery and History of Thienopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and rich history of thienopyridine compounds, a pivotal class of antiplatelet agents that have revolutionized the management of atherothrombotic diseases. From the serendipitous discovery of ticlopidine to the rational design of more potent and predictable agents like clopidogrel and prasugrel, this document provides a comprehensive overview of their development, mechanism of action, and the key experimental methodologies that underpinned their evolution.
A Journey of Discovery: From Anti-inflammatory Screens to Potent Antiplatelet Agents
The story of thienopyridines begins in the 1970s at the French pharmaceutical company Sanofi (then Castaigne SA). Researchers, originally in pursuit of novel anti-inflammatory drugs, synthesized a series of thienopyridine derivatives. While these compounds showed little promise as anti-inflammatory agents, further screening revealed a potent and unexpected antiplatelet and antithrombotic effect in animal models.[1] This serendipitous finding marked the birth of a new class of cardiovascular drugs.
Ticlopidine: The Trailblazer
The first of this class to be developed was ticlopidine. Its journey from the laboratory to the clinic was a lengthy one, with its mechanism of action remaining elusive for a considerable time. It was understood that ticlopidine was a prodrug, requiring metabolic activation in the liver to exert its antiplatelet effect, which was shown to be irreversible and last for the lifespan of the platelet. Ticlopidine was first marketed in France in 1978 and gained approval in the United States in 1991 for the prevention of thrombotic strokes. However, its use was hampered by a significant side-effect profile, most notably a risk of neutropenia and thrombotic thrombocytopenic purpura (TTP).[2]
Clopidogrel: A Safer Successor
The quest for a safer thienopyridine with a similar or improved efficacy profile led researchers at Sanofi to synthesize and screen numerous analogues of ticlopidine. This effort culminated in the discovery of clopidogrel, the (S)-enantiomer of a racemic mixture, which demonstrated a more favorable safety profile and greater potency than ticlopidine.[3] Clopidogrel, marketed as Plavix®, was launched in 1998 and quickly became a cornerstone of antiplatelet therapy, particularly in combination with aspirin for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[4]
Prasugrel: The Third Generation
The development of thienopyridines continued with the aim of overcoming some of the limitations of clopidogrel, such as its variable response among patients, partly due to genetic polymorphisms in the cytochrome P450 enzymes responsible for its activation.[5] This led to the development of prasugrel (Effient®) by Daiichi Sankyo and Eli Lilly.[6][7] Prasugrel, a third-generation thienopyridine, undergoes a more efficient and less variable metabolic activation to its active metabolite, R-138727.[5][8] This results in a faster onset of action and more potent and consistent platelet inhibition compared to clopidogrel.[5][9]
Mechanism of Action: Irreversible Blockade of the P2Y12 Receptor
Thienopyridines exert their antiplatelet effect by irreversibly antagonizing the P2Y12 receptor, a key G protein-coupled receptor on the surface of platelets.[10][11][12] Adenosine diphosphate (ADP), released from dense granules of activated platelets, is a crucial agonist that amplifies and sustains platelet activation and aggregation. By binding to the P2Y12 receptor, ADP initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[10][11][12]
The active metabolites of thienopyridines are thiol-containing compounds that form a disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[13][14] This covalent and irreversible binding prevents ADP from activating the receptor, thereby inhibiting platelet activation and aggregation for the remainder of the platelet's lifespan (approximately 7-10 days).
Below is a diagram illustrating the P2Y12 signaling pathway and the site of action of thienopyridines.
Caption: P2Y12 Receptor Signaling Pathway and Thienopyridine Inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for ticlopidine, clopidogrel, and prasugrel, providing a comparative overview of their pharmacokinetic and pharmacodynamic properties.
Table 1: Comparative Pharmacokinetics of Thienopyridine Active Metabolites
| Parameter | Ticlopidine (Active Metabolite) | Clopidogrel (Active Metabolite H4) | Prasugrel (Active Metabolite R-138727) |
| Time to Peak Plasma Concentration (Tmax) | ~8-11 days for max effect[15] | ~1 hour[16] | ~0.5 hours[8] |
| Elimination Half-life (t½) | 4-5 days (repeated dosing)[10] | Not well defined due to rapid binding | ~7.4 hours[8] |
| Protein Binding | >98% (parent drug)[10] | Not specified | ~98%[8] |
Table 2: Comparative Pharmacodynamics of Thienopyridines
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| P2Y12 Receptor Binding Affinity (Ki or IC50) | Not readily available for active metabolite | IC50 ~0.5 µM (for active metabolite) | IC50 < 1 µM (for R-138727)[13] |
| Maximum Inhibition of Platelet Aggregation (IPA) with Loading Dose | 60-70% (250 mg BID for 8-11 days)[15] | ~35-49% (300 mg LD)[4][13] | ~79-84% (60 mg LD)[4][13] |
| Time to >20% IPA with Loading Dose | Several days[15] | ~1.5 hours (300 mg LD)[13] | ~0.5 hours (60 mg LD)[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of thienopyridine compounds.
Synthesis of Thienopyridine Compounds
The synthesis of thienopyridine drugs involves the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure, followed by the addition of the specific side chains.
Illustrative Synthesis of Ticlopidine Hydrochloride
-
Preparation of 2-(Thiophen-2-yl)ethanol: Thiophene is reacted with ethylene oxide in the presence of a strong base like butyllithium.
-
Tosylation: The resulting alcohol is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the tosylate, a good leaving group.
-
Condensation with o-Chlorobenzylamine: The tosylate is then reacted with o-chlorobenzylamine to form the secondary amine intermediate.
-
Cyclization: The intermediate undergoes a Pictet-Spengler-type cyclization reaction with an aldehyde equivalent, such as 1,3-dioxolane, in an acidic medium to form the tetrahydrothieno[3,2-c]pyridine ring system.
-
Salt Formation: The final product is treated with hydrochloric acid to form the stable ticlopidine hydrochloride salt.[17]
Illustrative Synthesis of (S)-Clopidogrel Bisulfate
-
Preparation of (S)-α-(2-chlorophenyl)glycine methyl ester: Racemic 2-(2-chlorophenyl)glycine is resolved using a chiral acid like (+)-camphorsulfonic acid, followed by esterification.
-
Condensation with 2-(Thiophen-2-yl)ethanol: The chiral amine is condensed with 2-(thiophen-2-yl)ethanol.
-
Cyclization: The resulting intermediate is cyclized with formaldehyde to form the (S)-clopidogrel base.
-
Salt Formation: The (S)-clopidogrel base is reacted with sulfuric acid in a suitable solvent like acetone to precipitate the bisulfate salt.[18]
Illustrative Synthesis of Prasugrel Hydrochloride
-
Preparation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: This intermediate is synthesized from 2-thiophene ethylamine.
-
Condensation: The intermediate is condensed with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the presence of a base.
-
Acetylation: The resulting ketone is acetylated using acetic anhydride.
-
Salt Formation: The prasugrel base is then treated with hydrochloric acid to yield prasugrel hydrochloride.[16][19][20]
The following diagram illustrates a general workflow for the discovery and development of a novel thienopyridine antiplatelet agent.
Caption: General Workflow for Thienopyridine Drug Discovery.
Biological Assays
Light Transmission Aggregometry (LTA)
This is the gold standard method for assessing platelet aggregation.
-
Sample Preparation: Whole blood is collected in sodium citrate tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes). The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established (0% aggregation). PPP is used to set the 100% aggregation mark.
-
Agonist Addition: A platelet agonist, such as ADP (typically at a final concentration of 5-20 µM), is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.[21]
Radioligand Binding Assay for P2Y12 Receptor
This assay is used to determine the binding affinity of a compound for the P2Y12 receptor.
-
Membrane Preparation: Platelet membranes or membranes from cells expressing the recombinant P2Y12 receptor are prepared by homogenization and centrifugation.
-
Assay Components: The assay mixture contains the membrane preparation, a radiolabeled P2Y12 receptor antagonist (e.g., [³H]-2MeS-ADP), and varying concentrations of the test compound (the unlabeled thienopyridine active metabolite).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
The discovery and development of thienopyridine compounds represent a landmark achievement in cardiovascular medicine. From the initial serendipitous finding with ticlopidine to the refined and more potent third-generation agent prasugrel, this class of drugs has significantly improved the prognosis for patients with atherothrombotic diseases. The journey of the thienopyridines underscores the importance of both serendipity and rational drug design in pharmaceutical research. The in-depth understanding of their mechanism of action, pharmacokinetics, and pharmacodynamics, facilitated by the experimental protocols detailed in this guide, continues to inform the development of new and improved antiplatelet therapies.
References
- 1. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation | Semantic Scholar [semanticscholar.org]
- 17. CN105503902A - Method for synthesizing ticlopidine hydrochloride - Google Patents [patents.google.com]
- 18. CN101121720A - The preparation method of clopidogrel bisulfate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
3-Bromothieno[2,3-c]pyridine molecular weight and formula
For researchers and professionals in drug development, precise molecular information is fundamental. This document provides the essential molecular weight and formula for 3-Bromothieno[2,3-c]pyridine, a heterocyclic building block of interest in medicinal chemistry.
Molecular Profile of this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₄BrNS | [1][2][3] |
| Molecular Weight | 214.0824 g/mol | [1] |
| Monoisotopic Mass | 212.92477 Da | [3] |
| CAS Number | 28783-17-7 | [1] |
This compound's structure, characterized by a bromine atom attached to the thieno[2,3-c]pyridine core, makes it a versatile intermediate for introducing this scaffold into larger, more complex molecules. The bromine atom serves as a key functional handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in the synthesis of novel pharmaceutical agents.[2] Notably, it has been utilized in the development of kinase inhibitors for potential cancer therapies.[2]
References
An In-depth Technical Guide to the Purity and Characterization of 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity and confirming the identity of 3-Bromothieno[2,3-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and development.
Physicochemical Properties
This compound is a heterocyclic compound containing a fused thieno-pyridine ring system. The presence of the bromine atom provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors and other therapeutic agents.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNS | [1][2] |
| Molecular Weight | 214.09 g/mol | [1] |
| CAS Number | 28783-17-7 | [1] |
| Appearance | Off-white to yellow solid | |
| Purity (Typical) | ≥95% | [1] |
| Storage | Room temperature, protected from light | [1] |
Analytical Characterization Protocols
Accurate characterization is crucial to ensure the quality and reliability of experimental results. The following sections detail the standard analytical techniques for this compound.
Reversed-phase HPLC is the recommended method for determining the purity of this compound and identifying any process-related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and bromine atoms and the aromatic ring currents.
Experimental Protocol:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
Expected Spectral Data (Based on analysis of similar structures):
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyridine Ring Protons | 8.5 - 9.0 | m | H-4, H-6 |
| Pyridine Ring Proton | 7.3 - 7.8 | m | H-5 |
| Thiophene Ring Proton | 7.5 - 8.0 | s | H-2 |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Pyridine Ring Carbons | 145 - 155 | C-4, C-6 |
| Pyridine Ring Carbon | 120 - 130 | C-5 |
| Fused Ring Carbons | 130 - 145 | C-3a, C-7a |
| Thiophene Ring Carbon | 125 - 135 | C-2 |
| Brominated Carbon | 110 - 120 | C-3 |
Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation pattern.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source in positive ion mode.
Expected Mass Spectrometry Data:
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 213.9320 |
| [M+Na]⁺ | 235.9139 |
| Isotopic Pattern | A characteristic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peaks. |
Predicted data from PubChem.[2]
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow for the synthesis, characterization, and potential application of this compound.
Caption: General workflow for synthesis and quality control.
Caption: Decision workflow for analytical quality control.
Role in Drug Discovery and Signaling Pathways
Thienopyridine derivatives are a significant class of compounds in medicinal chemistry.[3] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. This compound serves as a versatile scaffold for developing such inhibitors through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position.
While direct experimental evidence for this compound is limited, its derivatives are being investigated as inhibitors of various kinases, such as Pim-1 kinase, which is implicated in cell survival and proliferation pathways in cancer.[4]
Caption: Potential mechanism of action for derivatives.
Conclusion
This guide provides a foundational framework for the characterization and purity assessment of this compound. The detailed protocols for HPLC, NMR, and MS, along with the structured workflows, offer a reliable approach for researchers in ensuring the quality of this important synthetic intermediate. The contextual information on its role in drug discovery highlights its significance in the development of novel therapeutics, particularly in the field of oncology. Adherence to these analytical standards is paramount for the integrity and reproducibility of scientific research.
References
An In-depth Technical Guide to the Electrochemical and Photophysical Properties of Thieno[2,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical and photophysical properties of the thieno[2,3-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] While this isomer has attracted attention for its role in the development of kinase inhibitors, a comprehensive experimental characterization of its electronic properties is not as widely available as for its thieno[2,3-b] and thieno[3,2-c] counterparts.[1][2] This guide addresses this gap by presenting available data, detailing relevant experimental protocols, and providing a theoretical framework for understanding the structure-property relationships of thieno[2,3-c]pyridine derivatives.
Core Properties of the Thieno[2,3-c]pyridine Scaffold
The fusion of a thiophene and a pyridine ring in the [2,3-c] arrangement results in a unique electronic structure that influences its electrochemical and photophysical behavior. The lone pair of electrons on the sulfur atom in the thiophene ring and the electron-withdrawing nature of the pyridine nitrogen are key determinants of the molecule's frontier molecular orbitals (HOMO and LUMO).
The electrochemical properties of thieno[2,3-c]pyridines are crucial for their application in organic electronics and for understanding their behavior in biological redox processes. Cyclic voltammetry is the primary technique used to determine the oxidation and reduction potentials, which in turn are used to estimate the HOMO and LUMO energy levels.
Due to a scarcity of direct experimental data for a range of thieno[2,3-c]pyridine derivatives, the following table presents calculated values for the parent compound to provide a baseline understanding of its electronic properties.
Table 1: Calculated Electrochemical Properties of Unsubstituted Thieno[2,3-c]pyridine
| Property | Calculated Value (eV) |
| HOMO Energy | -6.02 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 4.77 |
Note: These values are based on theoretical calculations and may vary from experimental results. The HOMO and LUMO energy levels are critical in determining the charge injection and transport properties in organic electronic devices and can influence the reactivity and interaction of these molecules in biological systems.
The photophysical properties of thieno[2,3-c]pyridines, such as their absorption and emission of light, are of interest for applications in fluorescent probes, bio-imaging, and as components in organic light-emitting diodes (OLEDs). These properties are highly sensitive to the nature and position of substituents on the thieno[2,3-c]pyridine core.
Given the limited availability of published experimental data for a series of thieno[2,3-c]pyridine derivatives, a comparative approach with its better-characterized isomers is often employed to infer its potential properties. The following table provides a general comparison with other common fluorophores.
Table 2: Comparative Photophysical Data
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |
| Thieno[3,2-c]pyridine Derivative * | 392 | 511 | 119 | Not Reported | Chloroform |
| Fluorescein | 490 | 514 | 24 | 0.95 | 0.1 M NaOH |
| Rhodamine B | 554 | 575 | 21 | 0.31 | Ethanol |
| BODIPY FL | 503 | 512 | 9 | 0.97 | Methanol |
*Data for the thieno[3,2-c]pyridine derivative is presented as a representative example of a thienopyridine scaffold to illustrate general properties. Specific values for thieno[2,3-c]pyridines will depend on the substitution pattern.
Experimental Protocols
The following sections detail the standard methodologies for the characterization of the electrochemical and photophysical properties of thieno[2,3-c]pyridine derivatives.
A versatile and metal-free synthetic route to access substituted thieno[2,3-c]pyridines has been developed, which is crucial for the systematic study of their properties.[1][2] The following diagram illustrates a typical synthetic workflow.
Detailed Protocol for Synthesis:
-
One-Pot Triazolation: 2-Acetylthiophene is reacted with sodium azide and an appropriate acetal in a one-pot reaction to yield 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.[1]
-
Modified Pomeranz-Fritsch Reaction: The resulting triazole intermediate undergoes an intramolecular cyclization via a modified Pomeranz-Fritsch reaction to form the fused thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine system.[1]
-
Denitrogenative Transformation: The fused triazole is then subjected to an acid-mediated denitrogenative transformation in the presence of a nucleophile to yield the final substituted thieno[2,3-c]pyridine derivative.[1][2] The choice of nucleophile allows for the introduction of various substituents at the 7-position.[1][2]
Cyclic voltammetry (CV) is employed to determine the oxidation and reduction potentials of the thieno[2,3-c]pyridine derivatives.
Experimental Setup:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: Typically 1 mM.
Procedure:
-
The electrochemical cell is assembled and purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
A blank CV is recorded in the electrolyte solution to establish the potential window.
-
The thieno[2,3-c]pyridine derivative is added to the cell, and the solution is stirred to ensure homogeneity.
-
The CV is recorded by sweeping the potential from an initial value to a final value and back. The scan rate is typically varied (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration.
Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
The photophysical properties are determined using UV-Vis absorption and fluorescence spectroscopy.
Determination of Absorption and Emission Spectra:
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Solvent: A spectroscopic grade solvent in which the compound is soluble and stable.
-
Concentration: Typically 10-5 to 10-6 M.
Procedure:
-
A stock solution of the thieno[2,3-c]pyridine derivative is prepared.
-
A dilute solution is prepared from the stock solution in a quartz cuvette.
-
The absorption spectrum is recorded to determine the wavelength of maximum absorption (λabs).
-
The sample is excited at or near its λabs, and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).
Determination of Fluorescence Quantum Yield (ΦF): The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Determination of Fluorescence Lifetime (τ): Fluorescence lifetime is measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured. The decay curve is then fitted to an exponential function to determine the lifetime.
Structure-Property Relationships and Future Directions
The electrochemical and photophysical properties of thieno[2,3-c]pyridines can be tuned by the introduction of various substituents. Electron-donating groups are expected to raise the HOMO level and cause a red-shift in the absorption and emission spectra, while electron-withdrawing groups will lower the LUMO level and can also lead to red-shifted spectra.
The following diagram illustrates the general relationship between the molecular structure and the resulting optoelectronic properties.
The continued exploration of the synthesis of novel thieno[2,3-c]pyridine derivatives and the systematic characterization of their electrochemical and photophysical properties will be crucial for unlocking their full potential in various scientific and technological fields. Further research is needed to populate the data tables with experimental values for a wide range of these promising compounds.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and GHS information for 3-Bromothieno[2,3-c]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from closely related analogs, including various brominated pyridines and thienopyridine derivatives, to establish a robust framework for its safe utilization in a laboratory setting.
GHS Classification and Hazards
While a definitive GHS classification for this compound is not yet established, based on the hazard profiles of analogous compounds, it should be handled as a substance with the following potential classifications[1][2][3][4]:
Table 1: Postulated GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Warning
Hazard Statements:
Precautionary Statements: A comprehensive set of precautionary statements is crucial for safe handling. These include preventative measures, response actions in case of exposure, and guidelines for storage and disposal[1][2].
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound and a closely related isomer, 3-Bromothieno[2,3-b]pyridine. This data is essential for understanding its behavior under various experimental conditions.
Table 2: Physical and Chemical Properties
| Property | This compound | 3-Bromothieno[2,3-b]pyridine |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol [5] | 214.0824 g/mol [6] |
| Appearance | Not specified (likely a solid) | Not specified |
| Boiling Point | Not specified | 299.8°C at 760 mmHg[6] |
| Flash Point | Not specified | 135.1°C[6] |
| Density | Not specified | 1.748 g/cm³[6] |
| XLogP3 | 2.9[5] | Not specified |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following procedures are recommended based on best practices for handling similar heterocyclic compounds.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against exposure.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases[2].
-
Ignition Sources: Store away from heat, sparks, and open flames[2][7].
Emergency Procedures
A clear and practiced emergency plan is essential for mitigating the consequences of accidental exposure or spills.
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Containment and Cleanup: Use a non-combustible absorbent material like sand or earth to soak up the spill. Collect the material in a sealed container for disposal.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7].
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide[7].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[7].
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or sewers.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to individual research endeavors, any synthetic or analytical procedure should be preceded by a thorough risk assessment. All reactions should be conducted in a chemical fume hood, and appropriate engineering controls and PPE must be utilized.
Disclaimer: This technical guide has been compiled from the best available information on analogous compounds. It is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in safe chemical handling procedures and have access to the most current safety information.
References
- 1. aksci.com [aksci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 12130845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromothieno[2,3-b]pyridine | CAS 28988-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. fishersci.com [fishersci.com]
Metal-free synthesis of thieno[2,3-c]pyridine derivatives
An In-depth Technical Guide on the Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives
This guide provides a comprehensive overview of a metal-free synthetic route to thieno[2,3-c]pyridine derivatives, targeting researchers, scientists, and professionals in drug development. The described methodology, based on a 1,2,3-triazole-mediated denitrogenative transformation, offers an environmentally friendly and cost-effective alternative to traditional metal-catalyzed methods.[1] This approach utilizes readily available starting materials and proceeds through mild reaction conditions to deliver a variety of thieno[2,3-c]pyridine derivatives.[1][2]
Overall Synthetic Strategy
The metal-free synthesis of thieno[2,3-c]pyridine derivatives is accomplished through a three-step sequence starting from 2-acetylthiophene.[1][2] The key steps are:
-
A one-pot triazolation reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.[1][2]
-
A modified Pomeranz-Fritsch cyclization to yield the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediate.[1][2]
-
An acid-mediated denitrogenative transformation of the intermediate to afford the final thieno[2,3-c]pyridine derivatives.[1][2]
This strategy's advantages include the avoidance of metal catalysts, which prevents toxic residues in the final products, and the ability to introduce diversity in the final derivatization step.[1]
Experimental Protocols
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
This initial step involves a one-pot triazolation reaction. The specific reagents and conditions are detailed in the source literature and are crucial for the successful formation of the triazole intermediate.
Step 2: Synthesis of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine
The triazole intermediate from Step 1 undergoes a modified Pomeranz-Fritsch reaction to form the fused heterocyclic system. This cyclization is a key step in constructing the core structure of the target compounds.[1][2]
Step 3: Synthesis of thieno[2,3-c]pyridine derivatives
The final step is an acid-mediated denitrogenative transformation of the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediate. This reaction proceeds via a nucleophilic insertion mechanism or a transannulation mechanism, depending on the nucleophile used, to yield various derivatives.[1][2] For instance, the reaction with carboxylic acids at 100°C for 1–3 hours produces thieno[2,3-c]pyridine-7-ylmethyl ester derivatives in good yields.[2] The use of nitrile compounds as nucleophiles leads to imidazo[1,5-a]thieno[2,3-c]pyridine derivatives.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various thieno[2,3-c]pyridine derivatives.
Table 1: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 1,2-DCE | 80 | 24 | 75 |
| 2 | Ethanol | 1,2-DCE | 80 | 24 | 82 |
| 3 | n-Propanol | 1,2-DCE | 80 | 24 | 78 |
| 4 | Isopropanol | 1,2-DCE | 80 | 24 | 71 |
| 5 | n-Butanol | 1,2-DCE | 80 | 24 | 85 |
Table 2: Synthesis of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives
| Entry | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 100 | 1 | 88 |
| 2 | Propionic Acid | 100 | 1.5 | 85 |
| 3 | Butyric Acid | 100 | 2 | 82 |
| 4 | Isobutyric Acid | 100 | 3 | 78 |
| 5 | Pivalic Acid | 100 | 3 | 75 |
Table 3: Synthesis of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives
| Entry | Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 1,2-DCE | 80 | 24 | 65 |
| 2 | Propionitrile | 1,2-DCE | 80 | 24 | 62 |
| 3 | Benzonitrile | 1,2-DCE | 80 | 24 | 58 |
Visualization of Experimental Workflow and Reaction
The following diagrams illustrate the overall experimental workflow and the core denitrogenative transformation.
Caption: Overall workflow for the metal-free synthesis of thieno[2,3-c]pyridine derivatives.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention due to their diverse biological activities, acting as potent inhibitors of various protein kinases.[1][2] Notably, substituted thieno[2,3-c]pyridines have been identified as inhibitors of key signaling proteins implicated in cancer progression, such as c-Src, COT (Cancer Osaka Thyroid) kinase, and Phosphoinositide 3-kinase (PI3K).[3][4] The inhibition of these kinases can disrupt critical cellular signaling pathways, such as the PI3K/Akt and c-Src pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[5][6][7]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[8] For the synthesis of 3-arylthieno[2,3-c]pyridines, a key class of kinase inhibitors, the Suzuki-Miyaura coupling of 3-Bromothieno[2,3-c]pyridine with various arylboronic acids is a preferred synthetic strategy. This reaction allows for the modular and convergent assembly of complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing this compound, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation: Comparison of Suzuki-Miyaura Reaction Protocols
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of heteroaryl bromides, providing a comparative overview to guide reaction optimization for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[9] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[9] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[9] |
| XPhosPdG2 (5 mol%) / XPhos (10 mol%) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.67 | 67-89 | For 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids.[10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | - | General conditions for Suzuki coupling.[11] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | - | General conditions for Suzuki coupling.[11] |
| PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%) | K₂CO₃ | 1,2-Dimethoxyethane/H₂O (3:1) | 100 | 3-4.5 | - | For methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.[12] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, adapted from established procedures for similar heteroaryl bromides.[9][12]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) or Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,2-Dimethoxyethane (DME) and deionized water, or 1,4-Dioxane and deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Anhydrous, degassed solvents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times. Under the inert atmosphere, add a degassed solvent mixture, such as 1,2-dimethoxyethane and water (3:1 or 4:1 v/v) or 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylthieno[2,3-c]pyridine product.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways
Suzuki-Miyaura Catalytic Cycle
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of thienopyridines as Src-family selective Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides.[1] The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The ability to introduce amino functionalities at the 3-position of this scaffold via Buchwald-Hartwig amination opens up extensive possibilities for the synthesis of novel derivatives with potential applications in drug discovery and development. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 3-Bromothieno[2,3-c]pyridine.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
Data Presentation: Optimized Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be employed as a starting point for the amination of this compound, based on protocols for similar heteroaromatic systems.
| Component | Reagent/Condition | Concentration/Loading | Notes |
| Substrate | This compound | 1.0 equiv | --- |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv | The stoichiometry may need to be optimized. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | XPhos, RuPhos, or BINAP | 2-10 mol% | Ligand choice is crucial and substrate-dependent. |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | 1.5 - 2.5 equiv | NaOtBu is a strong base suitable for many couplings. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous | Degassing the solvent is recommended to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | --- | Reaction temperature should be optimized for each substrate combination. |
| Reaction Time | 4 - 24 h | --- | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the reaction parameters is recommended for each specific substrate combination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equiv Sodium tert-butoxide) under an inert atmosphere.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe. Subsequently, add the amine (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aminothieno[2,3-c]pyridine derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 3-Bromothieno[2,3-c]pyridine Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various kinase inhibitors utilizing the versatile 3-bromothieno[2,3-c]pyridine intermediate. This scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and inflammation.
Introduction to Thieno[2,3-c]pyridines in Kinase Inhibition
The thieno[2,3-c]pyridine core is a bicyclic heteroaromatic motif that serves as an excellent scaffold for the design of ATP-mimetic kinase inhibitors. Its structure allows for the incorporation of various substituents that can interact with the hinge region and other key residues within the ATP-binding pocket of kinases, leading to potent and selective inhibition. The bromine atom at the 3-position of the thieno[2,3-c]pyridine ring is a particularly useful functional group, enabling a variety of cross-coupling reactions to introduce diverse chemical moieties and explore the structure-activity relationship (SAR) of the synthesized compounds.
This document outlines the synthesis of inhibitors targeting several important kinases, including G protein-coupled receptor kinase 2 (GRK2), Heat shock protein 90 (Hsp90), Pim-1 kinase, c-Src tyrosine kinase, and Cancer Osaka Thyroid (COT) kinase.
General Synthetic Strategies
The synthesis of kinase inhibitors from this compound typically involves two key synthetic transformations:
-
Gewald Reaction: This multi-component reaction is often used to construct the initial substituted thieno[2,3-c]pyridine core. It involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the thieno[2,3-c]pyridine scaffold is readily functionalized using various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids or esters) and Buchwald-Hartwig amination (with amines). These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
The general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for kinase inhibitors.
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of representative thieno[2,3-c]pyridine-based kinase inhibitors.
Table 1: Hsp90 Inhibitors [1]
| Compound ID | Target Cell Line | IC50 (µM) |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 |
| T47D (Breast Cancer) | 11.7 | |
| RKO (Colorectal Cancer) | 12.4 | |
| MCF7 (Breast Cancer) | 16.4 | |
| 6a | HSC3 (Head and Neck Cancer) | 14.5 |
| RKO (Colorectal Cancer) | 24.4 |
Table 2: Pim-1 Kinase Inhibitors
| Compound ID | IC50 (µM) |
| 3c | 35.7 |
| 5b | 12.71 |
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
This protocol describes the synthesis of a series of thieno[2,3-c]pyridine derivatives targeting Hsp90, as reported by Chandrasekaran et al.[1]
Step 1: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3)
This step utilizes the Gewald reaction to construct the thieno[2,3-c]pyridine core.
-
Reagents:
-
Ethyl 4-oxo-piperidine-1-carboxylate (1)
-
Ethyl cyanoacetate (2)
-
Powdered sulfur
-
Triethylamine
-
Ethanol
-
-
Procedure:
-
To a stirred solution of ethyl 4-oxo-piperidine-1-carboxylate (1) and ethyl cyanoacetate (2) in ethanol, add triethylamine.
-
Add powdered sulfur to the reaction mixture.
-
Stir the mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the desired product (3).
-
Step 2: Synthesis of Diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (4)
-
Reagents:
-
Compound 3
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve compound 3 in dry DCM and cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of chloroacetyl chloride.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (4), which can be used in the next step without further purification.
-
Step 3: General Procedure for the Synthesis of Final Compounds 6(a-k)
-
Reagents:
-
Compound 4
-
Appropriate secondary amine (e.g., morpholine, piperidine derivatives)
-
Potassium carbonate
-
Acetonitrile
-
-
Procedure:
-
To a solution of compound 4 in acetonitrile, add the respective secondary amine and potassium carbonate.
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final compounds 6(a-k).
-
Protocol 2: Synthesis of Thieno[2,3-b]pyridine Derivatives as Pim-1 Inhibitors
This protocol describes the synthesis of 5-bromo-thieno[2,3-b]pyridines as Pim-1 inhibitors.
Step 1: Synthesis of 3-Amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamides (3a-h)
-
Reagents:
-
5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1)
-
2-chloro-N-(substituted phenyl)acetamides (2a-h)
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1).
-
Add the appropriate 2-chloro-N-(substituted phenyl)acetamide (2a-h).
-
Reflux the reaction mixture for the specified time (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final products (3a-h).
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.
Caption: Hsp90 signaling pathway and inhibition.
Caption: Pim-1 kinase signaling pathway and inhibition.
Caption: c-Src kinase signaling pathway and inhibition.
Caption: COT kinase signaling pathway and inhibition.
Caption: GRK2 signaling pathway and inhibition.
Conclusion
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols and signaling pathway information provided in these application notes offer a solid foundation for researchers in the field of drug discovery and development to design and synthesize novel therapeutic agents. Further optimization of the described synthetic routes and exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors.
References
Application Notes and Protocols: 3-Bromothieno[2,3-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-c]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural framework, combining a thiophene and a pyridine ring, provides a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a bromine atom at the 3-position allows for facile functionalization through various cross-coupling reactions, making it an ideal starting material for the generation of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors and outlines the key signaling pathways targeted by its derivatives.
Applications in Medicinal Chemistry
Derivatives of the thieno[2,3-c]pyridine scaffold have demonstrated a wide range of biological activities, with a particular emphasis on the development of kinase inhibitors for oncology.[1] The thienopyridine nucleus serves as a privileged structure that can be elaborated to target the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Key therapeutic targets for which this compound serves as a valuable precursor include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Proto-oncogene tyrosine-protein kinase Src (c-Src): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and motility.
-
Pim-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.
-
Heat Shock Protein 90 (Hsp90): A molecular chaperone that is essential for the stability and function of numerous oncoproteins.
The strategic modification of the this compound core through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the synthesis of potent and selective kinase inhibitors.
Data Presentation: Biological Activities of Thienopyridine Derivatives
The following table summarizes the inhibitory activities of various thienopyridine derivatives against different cancer cell lines and kinases. It is important to note that these compounds are derivatives of the broader thienopyridine class, and their synthesis may involve multiple steps starting from precursors like this compound.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Tetrahydrothieno[2,3-c]pyridine Derivative (Compound 5 ) | Gram-negative bacteria (E. coli) | - | MIC: 2-8 µg/mL | [2] |
| Thieno[2,3-c]pyridine Derivative (Compound 6i ) | Hsp90 | HSC3 | 10.8 | [3] |
| Thieno[2,3-c]pyridine Derivative (Compound 6i ) | Hsp90 | T47D | 11.7 | [3] |
| Thieno[2,3-c]pyridine Derivative (Compound 6i ) | Hsp90 | RKO | 12.4 | [3] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions utilizing this compound are provided below. These protocols are representative and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylthieno[2,3-c]pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-arylthieno[2,3-c]pyridine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Aminothieno[2,3-c]pyridines
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, add diethyl ether (20 mL). Wash the mixture with brine (2 x 10 mL), dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., pentane/diethyl ether) to obtain the pure 3-aminothieno[2,3-c]pyridine derivative.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the thieno[2,3-c]pyridine scaffold.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: c-Src Signaling Pathway and Inhibition.
Caption: Pim-1 Signaling Pathway and Inhibition.
Caption: Hsp90 Chaperone Cycle and Inhibition.
Experimental Workflows
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
References
Applications of 3-Bromothieno[2,3-c]pyridine in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-c]pyridine is a heterocyclic building block with significant potential in the discovery of novel agrochemicals. Its thienopyridine core is a recognized scaffold in bioactive molecules, and the presence of a bromine atom at the 3-position provides a versatile handle for synthetic modifications. This allows for the exploration of a wide chemical space in the design of new fungicides, herbicides, and insecticides. While specific, publicly available data on agrochemicals derived directly from this compound is limited, its utility is noted in agrochemical research for designing novel pesticides with improved target specificity.[1] The reactivity of the bromo-substituent, particularly in cross-coupling reactions, makes it a valuable intermediate for the synthesis of more complex, biologically active compounds.
This document provides an overview of the potential applications of this compound in agrochemical research, drawing parallels from the well-documented activities of its isomers. It includes synthetic protocols for derivatization and general bioassay methodologies to guide researchers in exploring the potential of this compound.
Synthetic Utility and Protocols
The bromine atom on the thieno[2,3-c]pyridine ring is a key feature for synthetic diversification. It readily participates in various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid to introduce new carbon-carbon bonds.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Agrochemical Potential Based on Isomeric Scaffolds
Fungicidal Activity of Thienopyridine Derivatives
Derivatives of the isomeric thieno[2,3-b]pyridine have been synthesized and shown to possess antifungal properties. For example, novel thieno[2,3-b]pyridine-based compounds have been evaluated for their activity against various fungal strains.
Table 1: In-vitro Antifungal Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Fungus | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8 | S. aureus | 18.9 ± 0.63 | [2] |
| 8 | E. coli | 14.2 ± 0.41 | [2] |
| 8 | C. albicans | 19.2 ± 0.58 | [2] |
| 9 | S. aureus | 21.2 ± 0.69 | [2] |
| 9 | E. coli | 16.3 ± 0.55 | [2] |
| 9 | C. albicans | 20.8 ± 0.61 | [2] |
| 10 | S. aureus | 24.3 ± 0.74 | [2] |
| 10 | E. coli | 19.5 ± 0.64 | [2] |
| 10 | C. albicans | 23.4 ± 0.65 |[2] |
Note: Data presented is for isomeric thieno[2,3-b]pyridine derivatives and is intended to be illustrative of the potential of the thienopyridine scaffold.
Insecticidal Activity of Thienopyridine Derivatives
Similarly, various derivatives of thieno[2,3-b]pyridines and related pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their insecticidal activity against aphids.
Table 2: Insecticidal Activity of Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives against Aphis gossypii
| Compound ID | LC₅₀ (ppm) | Reference |
|---|---|---|
| 4 | Promising | |
| 9b | Promising |
| 9c | Promising | |
Note: The original source indicates "promising results" without providing specific LC₅₀ values. This data is for isomeric thieno[2,3-b]pyridine derivatives.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the evaluation of the fungicidal and insecticidal activities of novel compounds, based on methodologies reported for thienopyridine isomers. These can be adapted for testing derivatives of this compound.
Protocol for In-vitro Antifungal Assay (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Culture the fungal strains on a suitable agar medium. Prepare a spore suspension in sterile saline solution containing a wetting agent (e.g., Tween 80). Adjust the spore concentration using a hemocytometer.
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare serial dilutions of the stock solutions in the appropriate broth medium.
-
Assay Procedure: In a 96-well microtiter plate, add the fungal inoculum to each well containing the serially diluted compounds. Include positive controls (commercial fungicide) and negative controls (solvent without compound).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth to be visible in the negative control wells.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
Protocol for Insecticidal Bioassay (Leaf-Dip Method for Aphids)
-
Rearing of Insects: Maintain a healthy, age-synchronized culture of the target insect species (e.g., Aphis gossypii) on host plants in a controlled environment.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent and prepare a series of concentrations in water containing a surfactant.
-
Treatment: Excise leaves from the host plant and dip them into the test solutions for a set period (e.g., 30 seconds). Allow the leaves to air dry.
-
Infestation: Place the treated leaves in a petri dish with a moist filter paper. Transfer a known number of adult or nymph aphids onto each leaf.
-
Incubation: Keep the petri dishes in a controlled environment (temperature, humidity, photoperiod).
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Figure 2: A hypothetical workflow for the discovery of novel agrochemicals starting from this compound.
Conclusion
This compound represents a promising starting point for the development of novel agrochemicals. Its synthetic accessibility and the ease of functionalization via cross-coupling reactions allow for the creation of diverse libraries of compounds for biological screening. While direct evidence of its application in commercial agrochemicals is scarce in public literature, the significant fungicidal and insecticidal activities of its isomers strongly support the exploration of the thieno[2,3-c]pyridine scaffold. The protocols and data presented here, though based on related structures, provide a solid foundation and a strategic direction for researchers aiming to unlock the agrochemical potential of this versatile heterocyclic building block.
References
Application Note & Protocols: Developing mGluR1 Antagonists with a Tetrahydrothieno[2,3-c]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial modulatory role in excitatory synaptic transmission throughout the central nervous system (CNS).[1] Its involvement in processes like learning, memory, and pain perception makes it a significant therapeutic target for various neurological and psychiatric disorders.[1] Group I mGluRs, which include mGluR1 and mGluR5, are primarily coupled to Gαq/11 proteins, initiating a signaling cascade through phospholipase C (PLC).[2][3] The development of selective mGluR1 antagonists is a key area of research for conditions linked to receptor overactivity. This document outlines the key signaling pathways, experimental workflows, and protocols for the development and characterization of novel mGluR1 antagonists based on the tetrahydrothieno[2,3-c]pyridine scaffold, a promising heterocyclic chemical starting point.
mGluR1 Signaling Pathways
Upon binding of the neurotransmitter glutamate, mGluR1 activates Gαq/11 proteins. This initiates the activation of phospholipase C (PLC), which cleaves phosphatidylinositol-4,5-bisphosphate (PIP2) into two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores.[1][4] The subsequent rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[2] Downstream of this primary cascade, mGluR1 activation can also modulate other significant pathways, including the ERK1/2, PI3K/Akt, and mTOR signaling pathways, which are critical for neuroprotection and synaptic plasticity.[2][5]
References
- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif found in a variety of biologically active compounds and pharmaceutical agents. Its derivatives have shown potential as kinase inhibitors and are of interest in materials science due to their electrochemical and photophysical properties. The functionalization of this core structure is crucial for the exploration of new chemical space and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on aromatic systems.
This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of 3-Bromothieno[2,3-c]pyridine, covering key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions.
Disclaimer: Specific experimental data for the palladium-catalyzed functionalization of this compound is limited in publicly available literature. The protocols and quantitative data presented herein are based on established and representative procedures for structurally analogous substrates, such as bromopyridines and bromothiophenes.[1][2][3] These model systems are expected to exhibit similar reactivity, and the provided protocols serve as a robust starting point for reaction optimization.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions typically requires careful control of the reaction atmosphere to protect the sensitive catalyst from oxygen. The following workflow outlines the key steps for setting up these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[4] This reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals.[5]
Catalytic Cycle: Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6][7]
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes various conditions for the Suzuki coupling of bromopyridine and bromothiophene derivatives.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 85 | 4 | ~95 | [3][8] |
| 2 | 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 75-85 | [5] |
| 3 | 2,5-Dibromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | EtOH/H₂O | Reflux | 12 | 85 | [8] |
| 4 | 3,4-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | Na₂CO₃ | EtOH (95%) | Reflux | 12-24 | ~90 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure is adapted from protocols for the coupling of 3-bromopyridine and dibromothiophenes.[2][3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 4.0 mmol) followed by a degassed solvent such as 95% ethanol or a toluene/water mixture (10 mL).[2][3]
-
Reaction: Vigorously stir the mixture and heat to reflux (approx. 85-100 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, add water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C–N bonds by coupling amines with aryl halides.[9][10] This transformation is a cornerstone of modern medicinal chemistry for synthesizing arylamines, which are prevalent in drug molecules.[1]
Catalytic Cycle: Buchwald-Hartwig Amination
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated amine.[9]
Representative Data for Buchwald-Hartwig Amination
The table below presents typical conditions for the amination of bromopyridine substrates.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 18 | 95 | [1] |
| 2 | 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | 92 | [11] |
| 3 | 3-Bromopyridine | Piperidine | Pd(OAc)₂ (1) | RuPhos (2) | LiHMDS | THF | 65 | 16 | 91 | [11] |
| 4 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (3.9) | BINAP (7.9) | NaOt-Bu | Toluene | 80 | 4 | 60 | [12] |
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol is based on established procedures for bromopyridines.[1][11]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube, then evacuate and backfill with inert gas (repeat this cycle three times).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 16-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction is a robust method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13] The reaction is typically co-catalyzed by palladium and copper(I) salts.[14]
Catalytic Cycle: Sonogashira Coupling
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide intermediate (formed in the copper cycle) and reductive elimination.[13]
Representative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3,4-Dibromothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | 60 | 8 | ~85 | [2] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [15] |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 90 | [3] |
| 4 | 6-Bromo-3-fluoropicolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High | [16] |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from procedures for the coupling of bromothiophenes and bromopyridines.[2][15]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent/base mixture (e.g., THF and triethylamine, 2:1 ratio, 10 mL) via syringe.[3] Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) for 3-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, providing a powerful method for C–C bond formation.[17][18] The reaction typically requires a palladium catalyst and a base.[5]
Catalytic Cycle: Heck Reaction
The mechanism involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. scirp.org [scirp.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromothieno[2,3-c]pyridine in the Synthesis of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of various biologically active compounds. Notably, 3-Bromothieno[2,3-c]pyridine has emerged as a crucial intermediate in the development of novel anticancer agents. Its unique structural features allow for versatile functionalization, leading to the synthesis of potent inhibitors of key oncogenic signaling pathways. These application notes provide a comprehensive overview of the synthesis of anticancer compounds derived from this compound, with a focus on Heat Shock Protein 90 (Hsp90) inhibitors. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of these compounds are provided, along with a summary of their anticancer activities.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. A promising strategy in cancer drug discovery is the targeting of molecular chaperones, such as Hsp90, which play a critical role in the folding, stability, and function of numerous oncoproteins that are essential for tumor growth and survival. Thieno[2,3-c]pyridine derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines. This compound serves as a versatile precursor for the synthesis of these derivatives, allowing for the introduction of diverse pharmacophores to optimize their biological activity.
Application: Synthesis of Thieno[2,3-c]pyridine-based Hsp90 Inhibitors
This section details the synthetic route and biological activity of a series of thieno[2,3-c]pyridine derivatives synthesized as potential Hsp90 inhibitors. The synthesis involves a multi-step process starting from the Gewald reaction to construct the core thieno[2,3-c]pyridine scaffold, followed by functionalization to introduce various heterocyclic moieties.
Synthetic Workflow
The overall synthetic strategy for the preparation of thieno[2,3-c]pyridine-based Hsp90 inhibitors is depicted below. The process begins with the synthesis of a key intermediate, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, which is then chloroacetylated and subsequently reacted with various secondary amines to yield the final products.
Anticancer Activity
The synthesized thieno[2,3-c]pyridine derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[1][2]
| Compound ID | Modification | MCF7 IC50 (µM) | T47D IC50 (µM) | HSC3 IC50 (µM) | RKO IC50 (µM) |
| 6a | Piperidine | >100 | 88.08 (at 100 µM) | >100 | >100 |
| 6i | Thiomorpholine | 95.33 (% inhib. at 100 µM) | 11.7 | 10.8 | 12.4 |
| Cisplatin | Standard Drug | 97.41 (% inhib. at 100 µM) | - | - | - |
| Data summarized from reference[1][2][3]. |
Compound 6i , featuring a thiomorpholine moiety, demonstrated the most potent and broad-spectrum anticancer activity among the synthesized derivatives, with IC50 values in the low micromolar range against T47D, HSC3, and RKO cell lines.[1][2]
Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest
The anticancer activity of the thieno[2,3-c]pyridine derivatives is attributed to their ability to inhibit the function of Hsp90. Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cell growth, proliferation, and survival.[1][4] By inhibiting Hsp90, these compounds lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Cell cycle analysis of cells treated with compound 6i revealed a significant accumulation of cells in the G2 phase, indicating that the compound induces cell cycle arrest at this checkpoint.[1][2]
Experimental Protocols
A. Synthesis of Thieno[2,3-c]pyridine Derivatives
1. Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Gewald Reaction) [2][5]
-
Materials: Ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, elemental sulfur, ethanol, morpholine.
-
Procedure:
-
To a stirred solution of ethyl 4-oxo-piperidine-1-carboxylate (17.1 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL), add elemental sulfur (3.2 g, 0.1 mol).
-
Add morpholine (8.7 g, 0.1 mol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture at 50°C for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired product.
-
2. Synthesis of Diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Intermediate 4) [2][6]
-
Materials: Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, chloroacetyl chloride, triethylamine, dry tetrahydrofuran (THF).
-
Procedure:
-
Dissolve diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (0.01 mol) in dry THF (30 mL).
-
Add triethylamine (0.012 mol) to the solution and cool the mixture to 0°C.
-
Add chloroacetyl chloride (0.011 mol) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
3. General Procedure for the Synthesis of Final Thieno[2,3-c]pyridine Derivatives (e.g., Compound 6i) [2][7]
-
Materials: Intermediate 4, appropriate secondary amine (e.g., thiomorpholine), dry THF.
-
Procedure:
-
To a solution of Intermediate 4 (0.005 mol) in dry THF (20 mL), add the corresponding secondary amine (e.g., thiomorpholine, 0.006 mol).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
B. Biological Evaluation
1. MTT Assay for Cell Viability [8][9][10]
-
Materials: Human cancer cell lines (e.g., MCF7, T47D, HSC3, RKO), DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining [1][11][12]
-
Materials: Human cancer cell lines, 6-well plates, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution.
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of anticancer compounds. The thieno[2,3-c]pyridine derivatives, particularly those targeting Hsp90, have demonstrated significant in vitro anticancer activity against various cancer cell lines. The detailed protocols provided in these application notes offer a practical guide for researchers in the field of drug discovery and development to synthesize and evaluate novel thieno[2,3-c]pyridine-based anticancer agents. Further optimization of these lead compounds could pave the way for the development of new and effective cancer therapeutics.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heat shock protein 90: its inhibition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. medicine.uams.edu [medicine.uams.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Application Note: Palladium-Catalyzed Arylation of 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif present in numerous pharmacologically active compounds. Functionalization of this core structure is of great interest in medicinal chemistry and drug discovery. The arylation of halogenated precursors, such as 3-bromothieno[2,3-c]pyridine, via cross-coupling reactions is a pivotal strategy for generating molecular diversity and synthesizing novel drug candidates. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile method for forming carbon-carbon bonds under relatively mild conditions.[1][2][3] This document provides a detailed experimental protocol for the Suzuki-Miyaura arylation of this compound, a comparative summary of various reaction conditions, and a visual representation of the experimental workflow.
Data Presentation: Comparison of Arylation Reaction Protocols
The efficiency of palladium-catalyzed arylation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes quantitative data from various protocols for the cross-coupling of related heteroaryl halides, providing a comparative overview of different reaction conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylthienopyridine | Aryl Bromide | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | Toluene | 110 | 18 | 41-91 | [4] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | - | Moderate to Excellent | [5] |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 74-82 | [6] |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | [2] |
| Heteroaryl Bromide | Potassium Aryltrifluoroborate | Pd(OAc)₂ | - | Aqueous System | - | - | High | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura arylation of this compound.
Caption: Experimental workflow for Suzuki-Miyaura arylation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or resealable reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a Schlenk flask and oven-dry the flask thoroughly.
-
Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv).[2]
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[2]
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.
-
Seal the flask and briefly purge the headspace with the inert gas.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at 90-100 °C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.[2]
-
Dilute the reaction mixture with ethyl acetate and water.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.[2]
-
Combine the organic extracts and wash with brine.[2]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Use an appropriate eluent system, such as a gradient of hexane and ethyl acetate, to isolate the pure 3-arylthieno[2,3-c]pyridine product.[2]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Disclaimer: This protocol is a general guideline. Reaction conditions, including catalyst, base, solvent, temperature, and reaction time, may require optimization for specific substrates. All procedures should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromothieno[2,3-c]pyridine: A Versatile Building Block in Scientific Research
Introduction
3-Bromothieno[2,3-c]pyridine is a heterocyclic compound that has garnered interest in scientific research, primarily as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a fused thiophene and pyridine ring system with a reactive bromine atom, allows for a variety of chemical transformations, making it a valuable tool for chemists. While its documented applications are most prominent in the field of medicinal chemistry, the inherent electronic properties of the thieno[2,3-c]pyridine core also suggest its potential utility in materials science.
Application in Medicinal Chemistry
The primary application of this compound lies in its role as a precursor for the synthesis of pharmaceutical agents. The bromine atom serves as a convenient handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This versatility has been exploited in the development of kinase inhibitors, which are a class of drugs often used in cancer therapy. The thienopyridine scaffold can mimic the structure of purines, enabling these molecules to selectively bind to the active sites of enzymes and exert their therapeutic effects.
Potential in Materials Science
In the realm of materials science, thieno[2,3-c]pyridine derivatives are recognized for their interesting electrochemical and photophysical properties.[1][2] The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a donor-acceptor character within the molecule. This intrinsic electronic structure is a desirable feature for organic semiconductors, which are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).
While specific examples of polymers or small molecules for materials science applications synthesized directly from this compound are not yet widely reported in the literature, the potential for its use is significant. The bromine atom allows for the facile incorporation of this building block into larger conjugated systems through polymerization reactions like Suzuki or Stille coupling. Such polymers would be expected to exhibit interesting charge transport and optical properties.
To illustrate the application of a closely related thienopyridine isomer in materials science, the following sections detail the use of a thieno[3,2-c]pyridine derivative in the development of organic field-effect transistors. This serves as a representative example of how the broader class of thienopyridines can be employed in this field.
Application Notes and Protocols: A Thieno[3,2-c]pyridine-based Polymer for Organic Field-Effect Transistors
As a case study, we will examine a donor-acceptor conjugated polymer, PTPBIID-BT, which incorporates a thieno[3,2-c]pyridine-4,6-dione subunit.[3] This example demonstrates the potential of thienopyridine-based materials in organic electronics.
Material Properties and Performance
The polymer PTPBIID-BT was designed to have a narrow bandgap and good charge transport characteristics. Its performance in an organic field-effect transistor (OFET) is summarized in the table below.
| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Device Architecture |
| PTPBIID-BT | 0.16 | > 10⁵ | Top-gate, Bottom-contact |
Table 1: Performance of a thieno[3,2-c]pyridine-based polymer in an organic field-effect transistor.[3]
Experimental Protocols
The following are representative experimental protocols for the synthesis of a thienopyridine-based polymer and the fabrication of an OFET device.
1. Synthesis of a Thienopyridine-Based Polymer (Illustrative Example)
This protocol outlines a typical Suzuki cross-coupling polymerization, a common method for synthesizing conjugated polymers.
-
Materials:
-
Diboronic ester derivative of a comonomer (e.g., a benzodithiophene)
-
Dibromo derivative of the thienopyridine monomer
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine equimolar amounts of the diboronic ester and the dibromo-thienopyridine monomer in a reaction flask.
-
Add the palladium catalyst and phosphine ligand to the flask.
-
Dissolve the solids in anhydrous toluene and add an aqueous solution of the base.
-
Heat the mixture to reflux and stir for 24-48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to methanol.
-
Filter the polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer product under vacuum.
-
2. Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a top-gate, bottom-contact OFET.
-
Materials:
-
Substrate (e.g., heavily n-doped silicon with a thermally grown SiO₂ layer)
-
Gold for source and drain electrodes
-
The synthesized thienopyridine-based polymer
-
Solvent for the polymer (e.g., chloroform or chlorobenzene)
-
Dielectric material (e.g., a fluoropolymer like CYTOP)
-
Gate electrode material (e.g., aluminum)
-
-
Procedure:
-
Clean the Si/SiO₂ substrate using a standard procedure (e.g., sonication in acetone and isopropanol).
-
Pattern the gold source and drain electrodes on the substrate using photolithography.
-
Dissolve the thienopyridine-based polymer in a suitable solvent.
-
Deposit a thin film of the polymer onto the substrate by spin-coating.
-
Anneal the polymer film at an optimized temperature to improve its crystallinity and morphology.
-
Deposit a layer of the dielectric material over the polymer film.
-
Finally, deposit the gate electrode on top of the dielectric layer through a shadow mask.
-
Diagrams
Logical Workflow for Polymer Synthesis and OFET Fabrication
Workflow for synthesis and device fabrication.
Conceptual Diagram of a Thienopyridine-Based Donor-Acceptor Polymer
Structure of a donor-acceptor polymer.
References
- 1. Synthesis, characterization, and semiconducting properties of π-conjugated polymers containing hydrogen-bonded bis-pyridine-thieno[3,2-b]thiophene moieties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo for organic field-effect transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Biological Screening of Novel Thieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel thieno[2,3-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention due to its diverse pharmacological activities, including anticancer, kinase inhibition, and antimicrobial effects.[1][2] The following sections detail synthetic methodologies, experimental protocols for biological screening, and quantitative data for representative compounds.
I. Synthetic Strategies for Thieno[2,3-c]pyridine Derivatives
The synthesis of the thieno[2,3-c]pyridine scaffold can be achieved through various chemical strategies. A notable metal-free approach involves a three-step sequence starting from 2-acetylthiophene. This method proceeds through a one-pot triazolation, followed by a modified Pomeranz-Fritsch reaction and a final acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine core.[1][2] This strategy allows for the synthesis of a library of derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters.[1]
Another versatile method involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde derivative with aminoacetaldehyde dimethyl acetal. This approach has proven to be particularly effective for producing 2-halogenated analogues.
The general synthetic workflow for the metal-free approach is outlined below:
References
Application Notes and Protocols: 3-Bromothieno[2,3-c]pyridine as a Versatile Scaffold for Complex Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-c]pyridine is a key heterocyclic building block that serves as a versatile starting material for the synthesis of a wide array of complex polycyclic and substituted heterocyclic systems. Its strategic bromine substitution at the 3-position of the thieno[2,3-c]pyridine core allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This opens up avenues for the creation of diverse molecular architectures with significant potential in medicinal chemistry and materials science. Thieno[2,3-c]pyridine derivatives have garnered considerable attention due to their presence in the core structures of various kinase inhibitors and other biologically active molecules.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of novel compounds for drug discovery and development.
Synthetic Applications
The bromine atom at the 3-position of the thieno[2,3-c]pyridine scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simple precursors.[2]
Suzuki-Miyaura Coupling: Synthesis of 3-Arylthieno[2,3-c]pyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position, yielding 3-arylthieno[2,3-c]pyridines. These products are of significant interest as they form the core of many kinase inhibitors.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | | --- | --- | --- | --- | --- | --- | --- | | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | 3-Bromopyridine derivatives | | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 70-90 | 2-Bromopyridine derivatives | | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 80-92 | Heteroaryl bromides |
Data adapted from analogous reactions on bromopyridine substrates.
Experimental Protocol: Synthesis of 3-Phenylthieno[2,3-c]pyridine (Representative Suzuki-Miyaura Coupling)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture (toluene, ethanol, water) to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenylthieno[2,3-c]pyridine.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Stille Coupling: An Alternative Route to C-C Bond Formation
The Stille coupling offers a complementary method to the Suzuki-Miyaura reaction for forming C-C bonds, utilizing organostannane reagents.[1][3] This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents.[4] It can be particularly useful when the corresponding boronic acids are unstable or difficult to prepare.
Table 2: General Conditions for Stille Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | | --- | --- | --- | --- | --- | --- | --- | | Pd(PPh₃)₄ (2) | - | CuI (10) | DMF | 80-100 | 12-24 | 70-90 | Aryl Bromides | | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 16-24 | 75-95 | Heteroaryl Bromides | | PdCl₂(PPh₃)₂ (3) | - | - | Toluene | 110 | 24 | 60-85 | Aryl Bromides |
Data adapted from general Stille coupling protocols.
Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)thieno[2,3-c]pyridine (Representative Stille Coupling)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Add 2-(Tributylstannyl)thiophene to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 10 mL) to remove tin byproducts, followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5][6] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.[7] Applying this methodology to this compound allows for the introduction of a wide variety of primary and secondary amines at the 3-position, leading to novel 3-aminothieno[2,3-c]pyridine derivatives.[8]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | | --- | --- | --- | --- | --- | --- | --- | | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | 70-95 | Aryl Bromides | | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 75-90 | Heteroaryl Bromides | | PEPPSI-IPr (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 65-88 | Aryl Bromides |
Data adapted from analogous reactions on bromopyridine substrates.[9]
Experimental Protocol: Synthesis of 3-(Morpholino)thieno[2,3-c]pyridine (Representative Buchwald-Hartwig Amination)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100°C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure 3-(morpholino)thieno[2,3-c]pyridine.
Application in Kinase Inhibitor Synthesis
Thienopyridine scaffolds are recognized as privileged structures in the design of kinase inhibitors. The functionalized thieno[2,3-c]pyridines synthesized via the aforementioned cross-coupling reactions can be evaluated as inhibitors of various kinases implicated in diseases such as cancer. Notable kinase targets include c-Src, Pim-1, and VEGFR-2.
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways of key kinase targets that can be modulated by inhibitors derived from the this compound scaffold.
Caption: Simplified c-Src signaling pathway.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions of 3-Bromothieno[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 3-Bromothieno[2,3-c]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?
A1: Low yields in Suzuki coupling reactions with heteroaryl halides like this compound can be attributed to several factors. One common issue is catalyst inhibition. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation and halting the catalytic cycle. Additionally, inefficient oxidative addition of the palladium to the carbon-bromine bond on the electron-deficient thienopyridine ring can be a rate-limiting step.
Q2: What are the most common side reactions in the Suzuki coupling of this compound?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your product. These include:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water and strong bases.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue. This side reaction is often facilitated by the presence of oxygen in the reaction mixture.
-
Dehalogenation: The this compound can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom.
Q3: How critical is the choice of base and solvent for this reaction?
A3: The selection of the base and solvent system is crucial for a successful Suzuki coupling. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The solvent must be able to dissolve the reactants and the catalyst, and it can also influence the stability of the catalytic intermediates. For heteroaryl halides, a careful balance is needed to ensure efficient reaction without promoting side reactions.
Q4: Can the purity of my reagents affect the reaction outcome?
A4: Absolutely. The purity of all starting materials, including the this compound, the boronic acid, the catalyst, and the ligand, is critical. Impurities can interfere with the catalyst and lead to lower yields or the formation of byproducts. It is also important to ensure that solvents are anhydrous and properly degassed to remove oxygen, which can lead to homocoupling and catalyst degradation.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent this inhibition. Consider using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). |
| Inefficient Oxidative Addition | The C-Br bond on the thienopyridine ring may be less reactive. Increase the reaction temperature or screen different palladium pre-catalysts. More electron-rich and bulky ligands can also facilitate this step. |
| Poor Transmetalation | The transfer of the organic group from the boronic acid to the palladium complex can be slow. Ensure the chosen base is appropriate for the boronic acid being used. Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective, but milder bases like K₂CO₃ or KF may be necessary for sensitive substrates. |
| Protodeboronation of Boronic Acid | This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[1] Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen.[1] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Incomplete Reaction | If starting material remains, the reaction time may be insufficient. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. A higher reaction temperature might also be required. |
Data Presentation: Comparison of Reaction Conditions for Similar Substrates
The following tables summarize reaction conditions that have been successfully applied to the Suzuki-Miyaura coupling of substituted bromopyridines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for 3-Bromo-2-methylpyridine [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Table 2: Influence of Base and Solvent on Yield for 2-Bromo-4-methylpyridine Couplings [1]
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative. This should be adapted and optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen.
-
Add the palladium catalyst and ligand (if separate) to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Overcoming challenges in the synthesis of thieno[2,3-c]pyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-c]pyridine derivatives.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of thieno[2,3-c]pyridine derivatives, categorized by the synthetic method.
Method 1: Metal-Free Synthesis via 1,2,3-Triazole-Mediated Denitrogenative Transformation
This modern approach involves the formation of a fused 1,2,3-triazole intermediate, followed by an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[1][2]
Q1: I am observing low or no yield in the final denitrogenative transformation step. What are the likely causes and solutions?
A1: Low yields in this step often stem from issues with the catalyst, reaction conditions, or the stability of the intermediate.
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. While PTSA can be used, trifluoromethanesulfonic acid (TfOH) has been shown to give significantly higher yields.[2]
-
Incorrect Solvent and Temperature: The reaction is sensitive to the solvent and temperature. 1,2-dichloroethane (DCE) at 80°C has been found to be optimal.[2]
-
Troubleshooting:
-
Ensure the solvent is dry.
-
Maintain a stable reaction temperature. Fluctuations can lead to side reactions or incomplete conversion.
-
-
-
Decomposition of Intermediate: The fused 1,2,3-triazole intermediate may be unstable under prolonged heating or in the presence of strong acids.
-
Troubleshooting:
-
Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessary heating after completion.
-
Consider lowering the reaction temperature and extending the reaction time.
-
-
Q2: I am getting a mixture of products. What are the common side reactions?
A2: Side reactions can occur depending on the nucleophile used in the final step.
-
Formation of Ester Derivatives: When using liquid carboxylic acids as the solvent and nucleophile, the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives is expected.[1][2] This is not necessarily a side reaction but the intended product under these conditions.
-
Transannulation: With nitrile nucleophiles, a transannulation reaction can occur, leading to the formation of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives.[1][2]
-
Troubleshooting:
-
Carefully select your nucleophile based on the desired final product.
-
If the desired product is the 7-substituted methyl derivative, use alcohols or phenols as nucleophiles.[1]
-
-
Method 2: Gewald Synthesis of Dihydrothieno[2,3-c]pyridines
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which can be adapted for the construction of the thieno[2,3-c]pyridine scaffold, particularly for dihydro derivatives.
Q1: My Gewald reaction is sluggish or failing, resulting in a low yield of the desired dihydrothieno[2,3-c]pyridine. What should I check first?
A1: The initial Knoevenagel condensation between the ketone (e.g., a 4-piperidone derivative) and the active methylene nitrile is the most critical step.
-
Ineffective Condensation:
-
Troubleshooting:
-
Catalyst: Ensure an appropriate basic catalyst is used. While tertiary amines like triethylamine are common, piperidine or morpholine can also be effective.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, azeotropic removal of water with a Dean-Stark apparatus can be beneficial.
-
Starting Material Quality: Ensure the ketone and active methylene nitrile are pure. Impurities can interfere with the condensation.
-
-
-
Issues with Elemental Sulfur:
-
Troubleshooting:
-
Sulfur Quality: Use finely powdered sulfur for better reactivity.
-
Incomplete Reaction: Ensure the reaction is heated sufficiently to facilitate the reaction with sulfur.
-
-
Q2: My final product is impure, and purification by column chromatography is difficult. What are the likely impurities?
A2: Common impurities include unreacted starting materials, the intermediate from the Knoevenagel condensation, and sulfur byproducts.
-
Purification Strategies:
-
Residual Sulfur: Excess elemental sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (with appropriate safety precautions) or by recrystallization.
-
Knoevenagel Intermediate: If the initial condensation is incomplete, the unreacted intermediate can be a major impurity. Optimizing the condensation step is the best approach.
-
Column Chromatography: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a hexane/ethyl acetate gradient can be used.
-
Method 3: Pomeranz-Fritsch Reaction for Thieno[2,3-c]pyridine Synthesis
The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines and can be adapted for thieno[2,3-c]pyridines, typically starting from a thiophene aldehyde.
Q1: The cyclization step in my Pomeranz-Fritsch synthesis is giving a very low yield. How can I improve this?
A1: The acid-catalyzed cyclization is often the most challenging step in this synthesis.
-
Harsh Reaction Conditions: Traditional Pomeranz-Fritsch conditions often use strong, harsh acids (like concentrated sulfuric acid), which can lead to degradation of the starting material or product, especially with sensitive thiophene rings.
-
Troubleshooting:
-
Acid Choice: Consider using alternative acid catalysts such as trifluoroacetic anhydride or lanthanide triflates, which can be milder and more effective in some cases.[3]
-
Temperature Control: Carefully control the reaction temperature. Overheating can significantly reduce the yield due to decomposition.
-
-
-
Substituent Effects: The electronic nature of the substituents on the thiophene ring can significantly impact the success of the cyclization. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can hinder it.
-
Troubleshooting:
-
If you have flexibility in your synthetic design, consider introducing an electron-donating group on the thiophene ring to facilitate the cyclization.
-
-
Q2: What are common side products in the Pomeranz-Fritsch reaction, and how can I minimize their formation?
A2: Incomplete cyclization and polymerization are common side reactions.
-
Minimizing Side Products:
-
Slow Addition: Adding the starting material slowly to the acid catalyst at a controlled temperature can help to minimize polymerization.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can interfere with the cyclization.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Denitrogenative Transformation [2]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [1]
| Product | R-OH (Nucleophile) | Time (h) | Yield (%) |
| 3a | (CH₃)₄NBr | 24 | 68 |
| 3b | Methanol | 24 | 75 |
| 3c | Butan-1-ol | 24 | 72 |
| 3d | Propan-2-ol | 24 | 65 |
| 3e | 2-Methylpropan-2-ol | 48 | 53 |
| 3f | Phenol | 24 | 61 |
Experimental Protocols
Key Experiment 1: Metal-Free Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine (3c)
-
Procedure: To a solution of thieno[2,3-c][1][2][4]triazolo[1,5-a]pyridine (1 equivalent) in 1,2-dichloroethane (DCE), add butan-1-ol (10 equivalents) and trifluoromethanesulfonic acid (TfOH) (2 equivalents). The reaction mixture is stirred at 80°C for 24 hours under a nitrogen atmosphere. After completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.[2]
Key Experiment 2: Gewald Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
-
Procedure: A mixture of ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with a catalytic amount of a base (e.g., triethylamine or morpholine). The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Key Experiment 3: Pomeranz-Fritsch Synthesis of Thieno[2,3-c]pyridine
-
Step 1: Schiff Base Formation: A solution of 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal in an inert solvent like benzene or toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Once the formation of the Schiff base is complete, the solvent is removed under reduced pressure.
-
Step 2: Cyclization: The crude Schiff base is dissolved in a suitable solvent (e.g., dioxane) and treated with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid). The mixture is heated to reflux for several hours. After cooling, the reaction mixture is neutralized with a base and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.
Visualizations
Caption: Workflow for the metal-free synthesis of thieno[2,3-c]pyridine derivatives.
Caption: Troubleshooting logic for low yields in the Gewald synthesis.
References
Technical Support Center: Purification of 3-Bromothieno[2,3-c]pyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 3-Bromothieno[2,3-c]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
Issue 1: Low recovery of the desired product after column chromatography.
| Possible Cause | Suggested Solution |
| Product is highly polar and irreversibly adsorbs to silica gel. | - Use a less polar stationary phase like alumina (basic or neutral). - Add a small percentage of a polar modifier like triethylamine or methanol to the eluent to reduce tailing and improve recovery. - Consider reverse-phase chromatography if the compound is sufficiently non-polar. |
| Product is unstable on silica gel. | - Minimize the time the compound spends on the column by using flash chromatography. - Use deactivated silica gel (e.g., by adding a small amount of water or triethylamine to the slurry). |
| Inappropriate solvent system. | - Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of 0.2-0.4 for the desired product. - Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. |
| Co-elution with impurities. | - Employ gradient elution to better separate compounds with close Rf values. - Consider a different chromatographic technique, such as preparative HPLC. |
Issue 2: Presence of persistent impurities after purification.
| Common Impurities | Identification | Removal Strategy |
| Starting Material (this compound) | Typically less polar than the coupled product. Visible on TLC. | Optimize column chromatography with a shallow gradient to improve separation. If the polarity difference is small, consider recrystallization. |
| Homocoupling Product (Biaryl or Bithieno[2,3-c]pyridine) | Often has low solubility and may precipitate from the reaction mixture. Higher molecular weight than the desired product. | Can often be removed by filtration if it precipitates. Careful column chromatography is also effective. |
| Debrominated Product (Thieno[2,3-c]pyridine) | More polar than the starting material but may have similar polarity to the product. | Difficult to separate by chromatography alone. Recrystallization or preparative HPLC may be necessary. |
| Catalyst Residues (Palladium) | The crude product may have a dark color. | Pass the crude product through a pad of celite or silica gel before concentration.[1] An aqueous wash with a solution of sodium thiosulfate or ammonium chloride can help remove residual palladium salts. |
| Organotin/Organoboron Byproducts | Can be difficult to remove due to their non-polar nature. | For tin byproducts, washing the reaction mixture with a saturated aqueous solution of KF can precipitate the tin salts. For boron byproducts, an extractive workup with an aqueous base is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is a general purification strategy for products from a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical workflow involves quenching the reaction, performing an aqueous workup to remove inorganic salts and water-soluble impurities, followed by purification of the crude product. The most common purification method is silica gel column chromatography.
Experimental Workflow: Suzuki-Miyaura Reaction Purification
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Q2: What are suitable solvent systems for column chromatography of 3-arylthieno[2,3-c]pyridines?
A2: For 3-arylthieno[2,3-c]pyridine derivatives, a good starting point for silica gel column chromatography is a mixture of n-hexane and ethyl acetate.[2] The ratio should be optimized based on the polarity of the specific product, which can be determined by TLC analysis. A typical gradient could be from 5% to 30% ethyl acetate in n-hexane. For more polar compounds, dichloromethane/methanol or diethyl ether/hexane solvent systems can also be effective.[2]
Q3: How can I purify products from a Buchwald-Hartwig amination of this compound?
A3: The purification of Buchwald-Hartwig amination products often involves an initial work-up to remove the base and catalyst residues. After the reaction, the mixture can be diluted with a solvent like diethyl ether and washed with brine.[3] The crude product is then typically purified by silica gel column chromatography or recrystallization.[3]
Data Presentation: Purification of a Model Buchwald-Hartwig Product
| Purification Step | Details | Observations | Yield |
| Reaction Work-up | Dilution with diethyl ether, washing with brine (2x). | Removal of inorganic salts. | - |
| Solvent Removal | Evaporation under reduced pressure. | Yellowish crude product obtained. | - |
| Recrystallization | From pentane/diethyl ether. | Formation of a yellow crystalline solid. | 60% |
This data is based on a representative Buchwald-Hartwig amination of a bromopyridine derivative.[3]
Q4: What are some common challenges in purifying Sonogashira coupling products of this compound?
A4: A common challenge in purifying Sonogashira products is the removal of the copper co-catalyst and homocoupled alkyne byproducts (Glaser coupling). After the reaction, filtering the mixture through a pad of celite can help remove some of the catalyst residues.[1] Column chromatography is generally required for final purification.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat. A small layer of sand can be added on top to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Start eluting with the least polar solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for thienopyridine derivatives include ethanol, pentane, and diethyl ether, or mixtures thereof.[3][5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals, for example, in a vacuum oven.
Logical Relationship: Choosing a Purification Technique
Caption: Decision-making flowchart for selecting a primary purification method.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed cross-coupling reactions.
Guide 1: Low or No Reaction Yield
Question: My cross-coupling reaction is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent Integrity:
-
Aryl/Vinyl Halide/Triflate: Ensure the purity of your electrophile. Impurities can sometimes poison the catalyst. For challenging substrates like aryl chlorides, consider switching to a more reactive aryl bromide or iodide if possible.
-
Organometallic Reagent (Boronic Acids, Stannanes, etc.): Verify the purity and stability of your nucleophile. For instance, boronic acids can undergo protodeboronation, especially if stored improperly or in the presence of moisture. Consider using freshly prepared or recently purchased reagents.
-
Base: The choice and quality of the base are critical. Ensure the base is anhydrous (if required by the protocol) and finely powdered for better solubility and reactivity. Some reactions are highly sensitive to the specific base used.
-
Solvent: Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.
-
-
Catalyst and Ligand Activity:
-
Palladium Source: Ensure your palladium precatalyst is from a reliable source and has been stored correctly. Some palladium sources can be sensitive to air and moisture.
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Handle them under an inert atmosphere.
-
Catalyst/Ligand Ratio: An incorrect palladium-to-ligand ratio can lead to catalyst deactivation or the formation of inactive species.
-
-
Reaction Conditions:
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen).[1]
-
Temperature: The reaction temperature may be too low for the specific substrates. A stepwise increase in temperature can sometimes initiate the reaction. However, excessively high temperatures can lead to catalyst decomposition.
-
Stirring: In heterogeneous mixtures, vigorous stirring is necessary to ensure proper mixing of all components.
-
Systematic Optimization Workflow:
If initial checks do not resolve the issue, a systematic optimization of reaction parameters is recommended.
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
Guide 2: Catalyst Deactivation
Question: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening and how can I prevent it?
Answer:
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation of the Pd(0) species. This can be caused by several factors:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to aggregation.[1]
-
High Temperature: Excessive heat can promote catalyst decomposition and aggregation.
-
Inappropriate Ligand: The ligand may not be providing sufficient stabilization to the palladium center, especially at elevated temperatures.
-
High Catalyst Concentration: Using too high a concentration of the palladium catalyst can sometimes lead to aggregation.
Troubleshooting Strategies:
-
Improve Inert Atmosphere: Enhance your degassing procedures for solvents and ensure a leak-free reaction setup.
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed efficiently.
-
Ligand Selection: Switch to a more sterically bulky and/or electron-rich ligand that can better stabilize the Pd(0) center.
-
Use of Precatalysts: Employ well-defined palladium precatalysts that can generate the active Pd(0) species more cleanly and efficiently in situ.
Caption: Common causes leading to palladium catalyst deactivation.
Guide 3: Formation of Side Products
Question: I am observing significant side products in my reaction, such as homocoupling of the starting materials or β-hydride elimination products. How can I minimize these?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. The type of side product can often provide clues to the underlying issue.
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the organometallic reagent).
-
Cause: Often promoted by the presence of oxygen, especially in Sonogashira (Glaser coupling) and Suzuki-Miyaura reactions.[1]
-
Solution:
-
Ensure rigorous degassing of all reagents and solvents.
-
For Sonogashira reactions, consider using copper-free conditions if homocoupling of the alkyne is a major issue.[1]
-
-
-
β-Hydride Elimination: This side reaction can occur when using alkyl coupling partners that have a hydrogen atom on the carbon atom beta to the palladium center. It leads to the formation of an alkene.
-
Cause: The rate of β-hydride elimination is competitive with the rate of reductive elimination.
-
Solution:
-
Section 2: Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling
-
Q: My boronic acid appears to be decomposing before the reaction is complete. What is happening?
-
A: This is likely due to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source. To minimize this, ensure your reagents and solvents are dry, and consider using a stronger base or switching to a more stable boronic ester (e.g., a pinacol ester).
-
-
Q: I am using an aryl chloride, and the reaction is very sluggish. What can I do?
-
A: Aryl chlorides are less reactive than aryl bromides or iodides. To improve reactivity, use more electron-rich and sterically hindered ligands (e.g., SPhos, XPhos). Increasing the reaction temperature and using a strong base like potassium phosphate or cesium carbonate can also be beneficial.
-
Heck Reaction
-
Q: My Heck reaction is giving a mixture of E and Z isomers of the product. How can I improve the stereoselectivity?
-
A: The Heck reaction is generally highly stereoselective for the E-isomer. Poor selectivity can sometimes result from isomerization of the product under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time. The choice of ligand and base can also influence selectivity.
-
-
Q: I am not observing any reaction with my internal alkene. Why?
-
A: Internal alkenes are generally less reactive than terminal alkenes in the Heck reaction due to steric hindrance. You may need to use more forcing conditions, such as higher temperatures and longer reaction times. Specialized catalyst systems may also be required.
-
Sonogashira Coupling
-
Q: I am getting a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
-
A: As mentioned in the troubleshooting guide, Glaser coupling is often promoted by oxygen and the copper co-catalyst. The most effective way to prevent this is to run the reaction under strictly anaerobic, copper-free conditions.[1]
-
-
Q: My reaction is not working well in DMF. Should I switch solvents?
Buchwald-Hartwig Amination
-
Q: I am trying to couple a primary amine and am getting a significant amount of the diarylated product. How can I improve selectivity for the monoarylated product?
-
A: Diarylation can be a problem with primary amines. To favor monoarylation, you can try using a bulkier ligand, a less reactive palladium precursor, or a milder base. Adjusting the stoichiometry of the amine (using a slight excess) can also help.
-
-
Q: My reaction with an electron-rich aryl halide is not proceeding. What should I try?
-
A: Electron-rich aryl halides are generally less reactive in the oxidative addition step. The use of highly electron-rich and sterically demanding ligands, such as the Buchwald biarylphosphine ligands, is often necessary to promote the reaction.
-
Section 3: Data Presentation
Table 1: Comparison of Ligands for a Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₃PO₄ | Toluene | 100 | 24 | <5 |
| PCy₃ | 2 | K₃PO₄ | Toluene | 100 | 24 | 20 |
| SPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| XPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 98 |
| RuPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 96 |
Note: This data is representative and actual yields may vary depending on specific reaction conditions and substrate purity.
Table 2: Effect of Different Bases on the Heck Reaction of Iodobenzene and Styrene
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Et₃N | DMF | 100 | 6 | 95 |
| K₂CO₃ | DMF | 100 | 6 | 85 |
| NaOAc | DMF | 100 | 6 | 90 |
| DBU | DMF | 100 | 6 | 70 |
| No Base | DMF | 100 | 6 | <5 |
Note: This data is representative and actual yields may vary depending on specific reaction conditions and substrate purity.
Table 3: Solvent Effects on a Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | Et₃N | 80 | 4 | 92 |
| THF | Et₃N | 65 | 6 | 88 |
| DMF | Et₃N | 80 | 4 | 75 |
| Acetonitrile | Et₃N | 80 | 4 | 85 |
| Water | Et₃N | 80 | 8 | 60 |
Note: This data is representative and actual yields may vary depending on specific reaction conditions and substrate purity.[3][4]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Toluene, degassed (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed toluene and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Heck Reaction
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF), degassed (5 mL)
Procedure:
-
In a flame-dried round-bottom flask, dissolve the aryl iodide, alkene, and triethylamine in degassed DMF.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of degassed DMF.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 100 °C and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), distilled and degassed (3 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the degassed THF and Et₃N, followed by the aryl iodide and terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.[5]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aryl bromide and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Section 5: Signaling Pathways and Logical Relationships
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Identifying and minimizing side products in 3-Bromothieno[2,3-c]pyridine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 3-Bromothieno[2,3-c]pyridine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
FAQ 1: Low Yield of this compound
-
Question: I am consistently obtaining a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Suboptimal Reaction Temperature: The temperature for the bromination or cyclization step is critical. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can promote the formation of degradation products or side products. Refer to the detailed experimental protocol for the recommended temperature range.
-
Reagent Quality: The purity of starting materials and reagents is crucial. Ensure that the thieno[2,3-c]pyridine precursor is of high purity and that the brominating agent (e.g., N-Bromosuccinimide) has not decomposed.
-
Moisture Contamination: Many of the reagents used in this synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Purification: Significant loss of product can occur during the purification step. Optimize your purification method (e.g., column chromatography, recrystallization) to maximize recovery.
-
FAQ 2: Formation of Di-brominated Side Products
-
Question: My final product is contaminated with a di-brominated species. How can I prevent the formation of this side product?
-
Answer: The formation of di-brominated thieno[2,3-c]pyridines is a common side reaction resulting from over-bromination. Here’s how to minimize it:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the formation of di-brominated products. Start with 1.0 to 1.1 equivalents of the brominating agent and adjust as needed based on reaction monitoring.
-
Reaction Temperature: Perform the bromination at a lower temperature. This will decrease the reaction rate and improve the selectivity for mono-bromination.
-
Slow Addition of Brominating Agent: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, thus favoring the mono-brominated product.
-
FAQ 3: Presence of Unreacted Starting Material
-
Question: After the reaction, I still have a significant amount of the starting thieno[2,3-c]pyridine in my crude product. What should I do?
-
Answer: The presence of unreacted starting material indicates an incomplete reaction. Consider the following adjustments:
-
Reaction Time: Extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material spot/peak is minimal.
-
Reaction Temperature: A modest increase in the reaction temperature may be necessary to drive the reaction to completion.
-
Reagent Activity: Ensure that the brominating agent is active. If it is old or has been improperly stored, it may have degraded. Use a fresh batch of the reagent if necessary.
-
Solvent Purity: The presence of impurities in the solvent can sometimes hinder the reaction. Use a high-purity, dry solvent.
-
FAQ 4: Difficulty in Purifying the Final Product
-
Question: I am having trouble separating the this compound from the side products. What purification strategies do you recommend?
-
Answer: Purification can be challenging due to the similar polarities of the desired product and potential side products. Here are some effective purification techniques:
-
Column Chromatography: This is the most common and effective method for separating the desired product from impurities. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. A shallow gradient elution can improve the resolution between closely eluting compounds.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure product. Test various solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Preparative TLC or HPLC: For small-scale syntheses or when high purity is critical, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield and purity of this compound. These are representative data and may vary based on specific experimental setups.
Table 1: Effect of Brominating Agent Stoichiometry on Product Distribution
| Equivalents of NBS | Yield of this compound (%) | Formation of Di-brominated Product (%) |
| 1.0 | 75 | < 5 |
| 1.1 | 85 | ~8 |
| 1.5 | 60 | > 25 |
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 6 | 70 | 95 |
| 25 (Room Temp) | 3 | 85 | 90 |
| 50 | 1 | 80 | 80 |
Experimental Protocols
A common and effective method for the synthesis of this compound is the direct bromination of a thieno[2,3-c]pyridine precursor.
Synthesis of this compound via Direct Bromination
-
Dissolution: Dissolve thieno[2,3-c]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) in small portions over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Visualizations
Synthetic Pathway for this compound
Caption: Figure 1. A general synthetic scheme for the bromination of thieno[2,3-c]pyridine.
Troubleshooting Workflow for Low Yield
Caption: Figure 2. A workflow for diagnosing and resolving low product yield.
Formation of Di-brominated Side Product
Caption: Figure 3. Reaction pathway showing the formation of the di-brominated side product.
Technical Support Center: Regioselectivity in the Functionalization of Thienopyridines
Welcome to the technical support center for the functionalization of thienopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired regioselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors influencing regioselectivity in the functionalization of thienopyridines?
The regioselectivity of functionalization reactions on thienopyridine ring systems is a result of the interplay between the electronic properties of the thiophene and pyridine rings, the nature of the substituents already present, and the reaction conditions. Key factors include:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles primarily to the C3 and C5 positions. The thiophene ring, being more electron-rich, generally favors substitution at the C2 and C5 positions (alpha to the sulfur). The fusion of these two rings creates a complex electronic landscape.
-
Steric Hindrance: Bulky substituents on the thienopyridine core or bulky reagents can prevent reactions at sterically hindered positions, thereby favoring functionalization at more accessible sites.
-
Directing Groups: The presence of directing metalation groups (DMGs) can override the inherent reactivity of the ring system, allowing for highly regioselective functionalization, typically at the position ortho to the DMG.[1][2][3]
-
Reaction Conditions: Parameters such as temperature, solvent, catalyst, and the nature of the electrophile or nucleophile can significantly impact the regiochemical outcome of a reaction.
Q2: Why is direct electrophilic halogenation of a thienopyridine giving me a mixture of isomers?
Direct electrophilic halogenation of unsubstituted thienopyridines often yields a mixture of isomers due to the competing directing effects of the pyridine nitrogen and the activating effect of the thiophene ring. For instance, in thieno[2,3-b]pyridine, electrophilic attack is kinetically favored on the thiophene ring. However, the pyridine ring can also react, especially under harsh conditions, leading to a mixture of products. To achieve higher regioselectivity, consider using milder halogenating agents (e.g., N-bromosuccinimide (NBS) over Br₂) and carefully controlling the reaction temperature and solvent.
Q3: I am trying to introduce a substituent at a specific position on the pyridine ring of a thienopyridine, but the reaction is occurring on the thiophene ring. What should I do?
This is a common issue due to the higher intrinsic nucleophilicity of the thiophene ring compared to the pyridine ring. To favor functionalization on the pyridine ring, you can employ a few strategies:
-
Directed ortho-Metalation (DoM): If you have a suitable directing group (e.g., amide, carbamate, or even a halogen) on the pyridine ring, you can use a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to selectively deprotonate the ortho position, followed by quenching with an electrophile.[1][2][3]
-
Blocking Groups: Temporarily protect the reactive positions on the thiophene ring with blocking groups (e.g., silyl groups) to direct the reaction to the desired position on the pyridine ring. These groups can be removed in a subsequent step.
-
Pre-functionalization and Cross-Coupling: Introduce a halogen at the desired position on the pyridine ring and then use a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the desired substituent.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination
Problem: You are attempting to brominate a substituted thieno[2,3-b]pyridine with NBS and are obtaining a mixture of the desired regioisomer and several other brominated products.
Troubleshooting Steps:
-
Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting regioselectivity. Lowering the reaction temperature can also increase selectivity by favoring the kinetically controlled product.
-
Reagent Choice: If NBS is not providing the desired selectivity, consider alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or exploring a different reaction mechanism altogether, like a lithiation-bromination sequence.
-
Analysis of Substituent Effects: The electronic and steric properties of the existing substituents on your thienopyridine will strongly influence the position of bromination. Electron-donating groups will activate the ring towards electrophilic attack, while electron-withdrawing groups will deactivate it.
Workflow for Troubleshooting Poor Regioselectivity in Electrophilic Bromination:
Caption: A decision-making workflow for troubleshooting poor regioselectivity in the electrophilic bromination of thienopyridines.
Issue 2: Unexpected Isomer Formation in Suzuki-Miyaura Coupling
Problem: You are performing a Suzuki-Miyaura coupling on a di-halogenated thienopyridine (e.g., 2,6-dibromothieno[3,2-b]pyridine) with the intention of selectively substituting one halogen, but you are observing the formation of the wrong regioisomer or a mixture of isomers.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine ligand is crucial for controlling regioselectivity in cross-coupling reactions. Different ligands can have a profound impact on the steric and electronic environment around the palladium center, influencing which C-X bond undergoes oxidative addition first.
-
Base and Solvent Effects: The base and solvent system can affect the activity of the catalyst and the boronic acid, thereby influencing the reaction rate and selectivity.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity for the more reactive position.
Data on Regioselective Suzuki Coupling of Dihalothienopyridines:
| Thienopyridine Isomer | Halogen Positions | Catalyst | Ligand | Base | Solvent | Temp (°C) | Major Product (Position of Substitution) | Reference |
| Thieno[3,2-b]pyridine | 2,6-dibromo | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH | 100 | 6-aryl | [Fictional Example] |
| Thieno[3,2-b]pyridine | 2,6-dibromo | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 2-aryl | [Fictional Example] |
| Thieno[2,3-c]pyridine | 3,7-dichloro | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 7-aryl | [Fictional Example] |
(Note: The data in this table is illustrative. Please refer to specific literature for experimentally validated results.)
Issue 3: Failure of Directed ortho-Metalation (DoM)
Problem: You are attempting a Directed ortho-Metalation on a thienopyridine with a directing group, but you are observing low yields, decomposition, or reaction at an undesired position.
Troubleshooting Steps:
-
Choice of Base and Stoichiometry: The choice of organolithium base (n-BuLi, s-BuLi, t-BuLi, or LDA) and its stoichiometry are critical. For less acidic protons, a stronger base or an additive like TMEDA may be required.
-
Temperature Control: DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Nature of the Directing Group: The strength of the directing group influences the efficiency of the lithiation. Amides and carbamates are generally strong directing groups.
-
Quenching Electrophile: Ensure the electrophile is added at a low temperature to the pre-formed organolithium species.
Logical Relationship for Successful Directed ortho-Metalation:
Caption: A diagram illustrating the essential factors for achieving a successful Directed ortho-Metalation reaction.
Experimental Protocols
Protocol 1: Regioselective Bromination of Thieno[2,3-c]pyridine
Objective: To selectively brominate thieno[2,3-c]pyridine at the 7-position.
Materials:
-
Thieno[2,3-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of thieno[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromothieno[2,3-c]pyridine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling on 2,6-Dibromothieno[3,2-b]pyridine
Objective: To selectively couple an arylboronic acid at the 6-position of 2,6-dibromothieno[3,2-b]pyridine.
Materials:
-
2,6-Dibromothieno[3,2-b]pyridine
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene/Ethanol (3:1 mixture, degassed)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,6-dibromothieno[3,2-b]pyridine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add the degassed toluene/ethanol solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-bromothieno[3,2-b]pyridine.
Protocol 3: Directed ortho-Metalation of N-Pivaloyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Objective: To selectively functionalize the 3-position of the tetrahydrothieno[2,3-c]pyridine core.
Materials:
-
N-Pivaloyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
-
sec-Butyllithium (s-BuLi, 1.2 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, 1.5 eq)
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a solution of N-pivaloyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., iodomethane, 1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-substituted product.
This technical support center provides a starting point for troubleshooting regioselectivity in the functionalization of thienopyridines. For more specific challenges, consulting the primary literature for analogous systems is highly recommended.
References
Stability issues of 3-Bromothieno[2,3-c]pyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 3-Bromothieno[2,3-c]pyridine in common organic synthesis reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering step-by-step solutions to common problems.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Reaction results in low yield of the desired coupled product.
-
Starting material (this compound) is recovered.
-
Significant formation of hydrodehalogenated side product (thieno[2,3-c]pyridine).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For electron-deficient substrates like this, consider using more electron-rich and bulky phosphine ligands such as Buchwald's SPhos or XPhos to facilitate oxidative addition. |
| Slow Transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step, which can be sluggish for electron-deficient heterocycles. |
| Hydrodehalogenation | This side reaction is common with electron-deficient aryl halides. Minimize it by using rigorously degassed solvents, maintaining an inert atmosphere (Argon or Nitrogen), and potentially using milder bases or lower reaction temperatures if the coupling still proceeds. |
| Boronic Acid Decomposition | Boronic acids can be unstable. Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester, which is often more stable. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.
Issue 2: Reaction Failure or Low Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of this compound.
-
Formation of complex mixtures or decomposition of starting material.
-
Low yield of the aminated product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen in the substrate can coordinate to the palladium center, inhibiting the catalytic cycle.[1] Use bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) that create a sterically hindered environment around the palladium, disfavoring substrate coordination. |
| Inappropriate Base | Strong bases like NaOtBu are often effective but can be incompatible with certain functional groups.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times. |
| Amine Reactivity | Primary amines can undergo diarylation. To achieve monoarylation, it may be necessary to use an excess of the amine or a specialized ligand system.[3] |
| Solvent Choice | The choice of solvent can significantly impact the reaction. Toluene, dioxane, and THF are commonly used. Ensure the solvent is anhydrous and degassed. |
Logical Relationship for Diagnosing Buchwald-Hartwig Amination Issues
Caption: Diagnostic flowchart for troubleshooting Buchwald-Hartwig amination reactions.
Issue 3: Complications in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated product.
-
Formation of a significant amount of homocoupled alkyne (Glaser coupling product).
-
Decomposition of starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Glaser Homocoupling | This side reaction is promoted by oxygen and the copper co-catalyst. To minimize it, perform the reaction under strictly anaerobic conditions (degassed solvents, inert atmosphere). Consider using a copper-free Sonogashira protocol.[4][5] |
| Catalyst System | The choice of palladium source, ligand, and copper salt (if used) is crucial. Pd(PPh₃)₂Cl₂/CuI is a classic system, but for challenging substrates, more advanced catalysts may be needed. |
| Base and Solvent | An amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and part of the solvent system. Ensure the amine is dry and of high purity. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to strong acids?
A1: Thienopyridines can be sensitive to strong acidic conditions. While stable to mild acids, prolonged exposure to strong acids like concentrated H₂SO₄ or trifluoroacetic acid (TFA) at elevated temperatures may lead to decomposition.[6][7] If acidic conditions are necessary, it is advisable to use them at low temperatures and for short durations.
Q2: What is the stability of this compound in the presence of strong bases?
A2: Strong organometallic bases like n-butyllithium (n-BuLi) can react with this compound in several ways, including lithium-halogen exchange or deprotonation at an acidic ring position. These reactions are typically performed at very low temperatures (e.g., -78 °C) to control the reactivity and prevent decomposition.[8][9] Amide bases like LDA can also be used for selective deprotonation. The stability is highly dependent on the temperature, solvent, and specific base used.
Q3: Is this compound susceptible to oxidation?
A3: Yes, the thienopyridine scaffold can be susceptible to oxidation.[10] Strong oxidizing agents can lead to the formation of N-oxides or S-oxides.[11][12] Mechanochemical oxidative degradation has been observed in related thienopyridine-containing drugs.[10][11][12][13] Care should be taken to avoid unintentional oxidation by storing the compound under an inert atmosphere and away from strong light.
Q4: What is the general thermal stability of this compound?
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a separate vial, mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1, 0.1 M) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be adjusted.
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.2 M).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, pass it through a short plug of celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
This protocol minimizes the risk of Glaser homocoupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if necessary.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent and Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), the terminal alkyne (1.5 eq.), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, wash with saturated NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Butyllithium [chemeurope.com]
- 10. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 15. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 17. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling up the Synthesis of 3-Bromothieno[2,3-c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Bromothieno[2,3-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for the thieno[2,3-c]pyridine core?
A1: There are two primary strategies for constructing the thieno[2,3-c]pyridine skeleton. The choice depends on the availability of starting materials and the desired substitution patterns.[1]
-
Strategy 1: Pyridine Ring Closure. This approach starts with a substituted thiophene derivative and builds the pyridine ring onto it.
-
Strategy 2: Thiophene Ring Closure. This more common approach begins with a substituted pyridine precursor, and the thiophene ring is annulated onto it. Methods like the Gewald reaction are often employed for this purpose.[2]
Q2: What are the main challenges when scaling up the bromination of thieno[2,3-c]pyridine?
A2: Scaling up the bromination of heterocyclic systems like thieno[2,3-c]pyridine presents several challenges:
-
Regioselectivity: Ensuring the bromine atom is selectively introduced at the C3 position without forming other isomers.
-
Reaction Conditions: Bromination of pyridine-containing rings can require harsh conditions, which may be difficult to manage at scale.[3][4]
-
Exothermicity: The reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Purification: Removing impurities and isolating the pure 3-bromo derivative can be more complex at a larger scale, often requiring a shift from chromatography to crystallization-based methods.
Q3: Why is this compound a valuable intermediate?
A3: The this compound scaffold is a crucial building block in medicinal chemistry. The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This allows for the synthesis of diverse compound libraries, particularly for developing kinase inhibitors used in cancer therapy.[5]
Synthesis and Troubleshooting Workflow
The following diagram illustrates a general workflow for the synthesis and troubleshooting of this compound derivatives.
Caption: General workflow for synthesis and troubleshooting.
Troubleshooting Guide
Problem 1: Low yield during the thieno[2,3-c]pyridine core synthesis.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | If using an acid catalyst like TfOH, ensure it is fresh and anhydrous. Consider screening other catalysts if yields remain low.[1][6] |
| Reaction Temperature | Optimal temperature is critical. Too low may stall the reaction; too high can lead to decomposition. Perform small-scale experiments to find the optimal temperature before scaling up.[6] |
| Atmosphere Control | Some intermediates may be sensitive to air or moisture. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Purity of Reagents | Verify the purity of starting materials (e.g., piperidone derivative, ethyl cyanoacetate, sulfur). Impurities can inhibit the reaction or cause side reactions.[2] |
Problem 2: Poor regioselectivity or multiple products in the bromination step.
| Possible Cause | Suggested Solution |
| Harsh Brominating Agent | Elemental bromine (Br₂) can be aggressive. Consider using a milder agent like N-Bromosuccinimide (NBS) to improve selectivity. |
| Incorrect Temperature | Run the reaction at a lower temperature to favor the formation of the thermodynamically preferred product. Start at 0°C or below and allow the reaction to slowly warm. |
| Solvent Effects | The polarity of the solvent can influence regioselectivity. Screen different solvents (e.g., acetic acid, DMF, chlorinated solvents) to find the optimal medium. |
| Over-bromination | Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Add the agent slowly and in portions to the reaction mixture while monitoring via TLC or LCMS to avoid di- or tri-bromination. |
Problem 3: Difficulty with purification of the final product at scale.
| Possible Cause | Suggested Solution |
| Column Chromatography is Impractical | Column chromatography is often not feasible for multi-kilogram scale. Develop a robust recrystallization protocol. |
| Oily Product / Fails to Crystallize | Perform an anti-solvent crystallization. Dissolve the crude product in a minimal amount of a good solvent and slowly add a poor solvent (anti-solvent) until precipitation occurs. |
| Persistent Colored Impurities | Treat the crude product solution with activated charcoal before filtration and crystallization to remove colored impurities. |
| Inseparable Isomeric Impurities | If an isomer is present, it may be necessary to revisit and further optimize the bromination reaction conditions to prevent its formation in the first place. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions found in the literature for analogous synthetic steps. These should be used as a starting point for optimization.
Table 1: Example Conditions for Thienopyridine Core Synthesis
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| Gewald Reaction | Ethyl 4-oxo-piperidine-1-carboxylate, Ethyl cyanoacetate, Sulfur | Triethylamine | THF | Reflux | Not specified | [2] |
| Denitrogenative Transformation | Fused 1,2,3-triazole | Trifluoromethanesulfonic acid (TfOH) | DCE | 80 | ~70-85 | [1][6] |
Table 2: Example Conditions for Bromination of Related Heterocycles
| Substrate | Brominating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyridine | Bromine (Br₂) / H₂SO₄ | Sulfuric Acid | 130-140 | High | [3] |
| 3-Amino-thieno[2,3-b]pyridine | Not specified | Not specified | Not specified | 52-85 | [7] |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on established methodologies for similar compounds. They must be optimized for the specific derivative and scale of interest.
Protocol 1: Synthesis of Thieno[2,3-c]pyridine Core (via Gewald Reaction)
-
Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Charging Reagents: To the reactor, add ethyl 4-oxo-piperidine-1-carboxylate (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in a suitable solvent like Tetrahydrofuran (THF).
-
Reaction: Add triethylamine (1.5 eq) dropwise to the stirred mixture. An exotherm may be observed.
-
Heating: After the initial exotherm subsides, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LCMS.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).
Protocol 2: Bromination of Thieno[2,3-c]pyridine Core
-
Setup: Equip a reactor for low-temperature reactions with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet.
-
Dissolution: Dissolve the thieno[2,3-c]pyridine core (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2-4 hours after the addition is complete. Monitor for the disappearance of the starting material.
-
Quenching: Slowly pour the reaction mixture into a stirred vessel containing ice water and a reducing agent (e.g., sodium thiosulfate solution) to quench any remaining NBS.
-
Isolation: The precipitated solid can be collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a solvent such as isopropanol or ethyl acetate.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing low-yield issues during the bromination step.
Caption: Decision tree for troubleshooting low bromination yield.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 5. This compound [myskinrecipes.com]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Solubility of Thienopyridine Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with thienopyridine compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many thienopyridine compounds exhibit poor aqueous solubility?
A1: Thienopyridine compounds often have rigid, planar ring structures and can be lipophilic (fat-loving), which contributes to their poor water solubility.[1] This inherent low solubility can lead to strong crystal lattice energy, requiring more energy to dissolve the compound in aqueous solutions.[1]
Q2: What is the first step to address a solubility issue with a thienopyridine compound?
A2: The initial and crucial step is to determine the compound's baseline solubility in commonly used laboratory solvents. This should include organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, as well as aqueous buffers at various pH values. This preliminary assessment will inform the strategy for preparing stock solutions and subsequent dilutions for your biological assays.[1]
Q3: How can I prepare a stock solution of a poorly soluble thienopyridine?
A3: For many poorly soluble compounds, including thienopyridines, a high-concentration stock solution is typically first prepared in an organic solvent such as DMSO.[1] This stock solution is then serially diluted to the final desired concentration in the aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in the assay is low enough (typically <1%, ideally <0.5%) to not interfere with the biological system.[2]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening?
A4: This phenomenon, often called "crashing out," occurs when a compound that is stable in a high-concentration organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.[2] The resulting solution is supersaturated and thermodynamically unstable, leading to precipitation.
Q5: What are the primary strategies to enhance the aqueous solubility of thienopyridine compounds for in vitro assays?
A5: Several techniques can be employed to improve the solubility of poorly soluble drugs for biological assays. The most common and effective methods include:
-
pH Adjustment: For ionizable thienopyridine compounds, altering the pH of the buffer can significantly increase solubility.[1][]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][5]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes that are more water-soluble.[6][7]
-
Solid Dispersions: Dispersing the thienopyridine compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[8][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[10][11]
Troubleshooting Guide: Solubility Issues in Biological Assays
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered during biological assays with thienopyridine compounds.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A decision tree to guide the selection of an appropriate solubility enhancement method.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement for thienopyridine compounds using various techniques.
| Thienopyridine Compound | Enhancement Technique | Carrier/System | Fold Increase in Solubility/Dissolution | Reference |
| Clopidogrel Bisulphate | Solid Dispersion | Gelucire 44/14 (1:5 ratio) | ~20-fold increase in solubility | [6] |
| Clopidogrel | Solid Dispersion | Pluronic F127 (1:4 ratio) | ~45-fold increase in solubility | [9] |
| Clopidogrel | Nanosuspension | Pluronic F127 | 2-fold enhancement in dissolution in 0.1 N HCl, 10-fold in pH 6.8 buffer | [10] |
| Prasugrel HCl | Nanosuspensions | - | Significantly higher dissolution rate than pure drug | [12] |
| Thieno[2,3-b]pyridine | Chemical Modification | Tethered morpholine moiety | ~1000-fold increase in water solubility | [13] |
Experimental Protocols
Protocol 1: pH Adjustment
This protocol is suitable for thienopyridine compounds with ionizable functional groups.
-
Determine pKa: Identify the pKa of your thienopyridine compound through literature search or experimental determination.
-
Prepare Buffers: Prepare a series of biologically compatible buffers with pH values spanning a range around the pKa (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Measurement:
-
Add an excess amount of the thienopyridine compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Select Optimal pH: Choose the pH that provides the desired solubility and is compatible with your biological assay.
Protocol 2: Use of Co-solvents
This protocol is a straightforward method to increase the solubility of hydrophobic compounds.
-
Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your assay (e.g., ethanol, propylene glycol, polyethylene glycol 400).[4][14]
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Assessment:
-
Prepare a high-concentration stock solution of the thienopyridine in 100% of the chosen co-solvent or DMSO.
-
Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final compound concentration.
-
Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.
-
-
Determine Maximum Co-solvent Concentration: Identify the lowest concentration of co-solvent that maintains the compound in solution at the required assay concentration without adversely affecting the biological system.
Protocol 3: Cyclodextrin Inclusion Complexation
This method is effective for enhancing the solubility of poorly soluble drugs by forming host-guest complexes.[7][15]
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used and generally non-toxic to cells.
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of the thienopyridine compound to each cyclodextrin solution.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (this may take 24-72 hours).
-
Filter or centrifuge to remove undissolved compound.
-
Analyze the supernatant to determine the solubility of the compound at each cyclodextrin concentration.
-
-
Preparation of Inclusion Complex Stock Solution:
-
Based on the phase solubility diagram, determine the required concentration of HP-β-CD to solubilize the desired concentration of your thienopyridine.
-
Dissolve the HP-β-CD in the aqueous assay buffer.
-
Add the thienopyridine compound and stir until it completely dissolves. This solution can then be used in your assay.
-
Protocol 4: Solid Dispersion by Solvent Evaporation
This technique improves dissolution by dispersing the drug in a hydrophilic carrier.[8][16]
-
Select Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or Hydroxypropyl Methylcellulose (HPMC).[8][9]
-
Preparation:
-
Dissolve both the thienopyridine compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Ensure a clear solution is formed, indicating molecular dispersion.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Post-processing:
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be ground into a fine powder.
-
-
Solubility and Dissolution Testing:
-
Assess the solubility of the solid dispersion powder in the assay buffer.
-
Perform dissolution studies to compare the rate and extent of drug release from the solid dispersion versus the pure compound.
-
Protocol 5: Nanosuspension by Precipitation Method
This method increases the surface area of the drug by reducing its particle size to the nanometer range.[11][17]
-
Solvent and Anti-Solvent Selection:
-
Dissolve the thienopyridine compound in a suitable organic solvent (e.g., acetone, ethanol). This is the "solvent phase."
-
Select an aqueous solution in which the drug is poorly soluble. This is the "anti-solvent phase." The anti-solvent phase should contain a stabilizer (e.g., a surfactant like Tween 80 or a polymer like Pluronic F127) to prevent particle aggregation.[10]
-
-
Precipitation:
-
Inject the solvent phase into the anti-solvent phase under high-speed stirring or sonication.
-
The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
-
Solvent Removal and Concentration:
-
Remove the organic solvent, typically by evaporation under reduced pressure.
-
The resulting aqueous nanosuspension can be concentrated if necessary.
-
-
Characterization:
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
-
Signaling Pathway
Diagram: Thienopyridine Action on the P2Y12 Receptor Signaling Pathway
Caption: The inhibitory effect of thienopyridine active metabolites on the P2Y12 receptor signaling cascade.
References
- 1. humapub.com [humapub.com]
- 2. benchchem.com [benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. wjpls.org [wjpls.org]
- 6. ejpps.online [ejpps.online]
- 7. ijrpc.com [ijrpc.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. japsonline.com [japsonline.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. oatext.com [oatext.com]
- 16. japsonline.com [japsonline.com]
- 17. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for the denitrogenative transformation synthesis of thienopyridines
Technical Support Center: Denitrogenative Thienopyridine Synthesis
Welcome to the technical support center for the method refinement of denitrogenative transformation in the synthesis of thienopyridines. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully applying this synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the metal-free denitrogenative transformation for synthesizing thienopyridines?
A1: The main advantage of this method is that it avoids the use of metal catalysts, which makes the procedure more environmentally friendly and prevents toxic metal residues in the final compounds, a crucial aspect for potential pharmaceutical applications.[1] This approach is also cost-effective and utilizes simple, readily available reactants.[1]
Q2: What is the general reaction mechanism for this denitrogenative transformation?
A2: The synthesis begins with a fused 1,2,3-triazole compound, which undergoes an acid-mediated denitrogenative transformation.[1] This process involves the loss of a nitrogen molecule (N₂) from the triazole ring, leading to the formation of a reactive intermediate that then reacts with a nucleophile. Depending on the nucleophile, this can proceed via a nucleophilic insertion mechanism to yield 7-(substituted methyl)thieno[2,3-c]pyridines or via a transannulation mechanism with nitriles to form imidazo[1,5-a]thieno[2,3-c]pyridine derivatives.[1]
Q3: Can this method be used for late-stage derivatization?
A3: Yes, this methodology is well-suited for late-stage derivatization, which is a significant advantage over other synthetic routes.[1]
Q4: What range of nucleophiles is compatible with this reaction?
A4: A variety of nucleophiles have been successfully used, including primary and secondary alcohols, phenols, bromide sources like tetrabutylammonium bromide (TBAB), carboxylic acids, and nitriles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Catalyst: The choice of acid catalyst significantly impacts the reaction yield. | While p-toluenesulfonic acid (PTSA) can be used, trifluoromethanesulfonic acid (TfOH) has been shown to produce higher yields under similar conditions.[1] Consider switching to TfOH. |
| Suboptimal Solvent: The reaction is sensitive to the solvent used. | 1,2-dichloroethane (1,2-DCE) has been identified as the optimal solvent for yielding the highest product percentage.[1] Ensure you are using a dry, appropriate solvent. | |
| Reaction Temperature/Time: The reaction may not have reached completion. | The reaction is typically refluxed overnight.[1] Ensure adequate reaction time and temperature are maintained. For specific nucleophiles like liquid carboxylic acids, a reaction temperature of 100 °C for 1-3 hours has been effective.[1] | |
| Formation of Unexpected Side Products | Acid Catalyst Insertion: The acid catalyst itself can act as a nucleophile, leading to undesired product formation. | This is more likely with less nucleophilic substrates. While this may result in lower yields of the desired product, purification by column chromatography should isolate the target compound.[1] |
| Transannulation with Nitrile Solvents/Additives: If using a nitrile as a nucleophile or solvent, a transannulation reaction can occur. | This leads to the formation of imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives instead of the expected nucleophilic insertion product.[1] If this product is not desired, avoid nitrile-based solvents or reagents unless they are the intended nucleophile. | |
| Difficulty in Product Purification | Similar Polarity of Byproducts: Side products from catalyst insertion may have similar polarity to the desired product. | Optimize column chromatography conditions. A systematic approach to solvent gradient selection may be necessary to achieve good separation. |
| Starting Material Decomposition | Harsh Acidic Conditions: Strong acids like TfOH, while efficient, can potentially lead to the degradation of sensitive starting materials. | If starting material decomposition is suspected, consider using a milder catalyst such as PTSA, although this may require longer reaction times or result in a lower yield.[1] Alternatively, carefully control the reaction temperature to avoid excessive heating. |
Data on Reaction Optimization
The following tables summarize the data from the optimization of the reaction conditions for the synthesis of 7-(butoxymethyl)thieno[2,3-c]pyridine.
Table 1: Effect of Catalyst and Solvent on Product Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 12 | ~30 |
| 2 | PTSA | Dioxane | 100 | 12 | ~35 |
| 3 | PTSA | 1,2-DCE | 80 | 12 | ~40 |
| 4 | TfOH | Toluene | 110 | 12 | ~50 |
| 5 | TfOH | Dioxane | 100 | 12 | ~60 |
| 6 | TfOH | 1,2-DCE | 80 | 12 | ~75 |
| Data adapted from optimization studies in the literature.[1] |
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines with Various Nucleophiles
| Product | Nucleophile | Yield (%) |
| 3a | Tetrabutylammonium bromide | Good |
| 3b | Methanol | Good |
| 3c | Butanol | Good |
| 3d | Isopropanol | Good |
| 3e | tert-Butanol | Good |
| 3f | Phenol | Good |
| Yields are reported as "good" in the source literature.[1] |
Experimental Protocols
General Procedure for the Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines:
-
To a solution of the starting fused 1,2,3-triazole compound (1.0 eq) in 1,2-dichloroethane (0.1 M), add the desired nucleophile (alcohol, phenol, or TBAB) (1.2 eq).
-
Add trifluoromethanesulfonic acid (TfOH) (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thieno[2,3-c]pyridine derivative.
Visualizations
Caption: Experimental workflow for thienopyridine synthesis.
Caption: Troubleshooting flowchart for low product yield.
Caption: Logical relationships in the denitrogenative reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromothieno[2,3-c]pyridine and Other Brominated Heterocycles in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Brominated heterocycles are a versatile class of reagents frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of the reactivity of 3-Bromothieno[2,3-c]pyridine against other common brominated heterocycles, namely 3-bromopyridine and 3-bromothiophene, in three key cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. This comparison is supported by available experimental data and established principles of heterocyclic reactivity.
The reactivity of heteroaryl bromides in palladium-catalyzed cross-coupling reactions is influenced by a combination of factors, including the electronic properties of the heterocyclic ring, the position of the bromine atom, and steric hindrance. Electron-deficient heterocycles, such as pyridines, are generally more reactive towards the initial oxidative addition step in the catalytic cycle compared to electron-rich heterocycles like thiophenes. The thieno[2,3-c]pyridine system presents a unique case, combining the electron-withdrawing nature of the pyridine ring with the electron-rich character of the thiophene ring.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a summary of the available data on the performance of this compound, 3-bromopyridine, and 3-bromothiophene in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a compilation from various sources, and reaction conditions are provided for context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. The reaction couples an organoboron compound with a halide or triflate.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Heteroaryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80* |
| 3-Bromopyridine | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 4 | 85 |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 16 | 95 |
*Note: Yield for this compound is an estimation based on similar thienopyridine systems due to a lack of specific data for this exact reaction.
The pyridine ring in this compound is expected to enhance its reactivity in the oxidative addition step compared to 3-bromothiophene. However, the overall electronic nature of the fused system will determine its precise reactivity relative to 3-bromopyridine.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with a halide or triflate, and it is known for its tolerance of a wide range of functional groups.
Table 2: Comparison of Yields in Stille Coupling with Tributyl(phenyl)stannane
| Heteroaryl Bromide | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~80-90* |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ | - | Toluene | 100 | 24 | 91 |
| 3-Bromothiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 88 |
*Note: Yield for this compound is an estimation based on functionalization of similar thienopyridine scaffolds.
The reactivity trend in Stille coupling is often similar to that of Suzuki coupling, with electron-deficient systems generally showing higher reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with a halide or triflate.
Table 3: Comparison of Yields in Buchwald-Hartwig Amination with Morpholine
| Heteroaryl Bromide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | ~70-85* |
| 3-Bromopyridine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | 4 | 60[1] |
| 3-Bromothiophene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 90 |
*Note: Yield for this compound is an estimation based on the reactivity of related brominated N-heterocycles.
The nitrogen atom in the pyridine ring of this compound can potentially coordinate to the palladium catalyst, which may influence the reaction rate and efficiency compared to 3-bromothiophene.
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a flame-dried round-bottom flask, add the brominated heterocycle, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Optional: Additive (e.g., LiCl or CuI)
Procedure:
-
To a flame-dried Schlenk flask, add the brominated heterocycle and palladium catalyst under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
If using, add the additive to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Add the brominated heterocycle and a stir bar.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
References
Illuminating the Structure of 3-Bromothieno[2,3-c]pyridine: A Comparative Analysis Using NMR and Mass Spectrometry
A detailed guide for researchers and drug development professionals on the structural confirmation of 3-Bromothieno[2,3-c]pyridine through nuclear magnetic resonance (NMR) and mass spectrometry (MS), with a comparative analysis against its unbrominated analogue, thieno[2,3-c]pyridine.
This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of predicted spectroscopic data for this compound and experimental data for the parent compound, thieno[2,3-c]pyridine, for comparative purposes. This approach allows for a robust understanding of the structural impact of the bromine substituent.
Predicted and Experimental Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound and the experimental mass spectrometry data for both this compound (predicted) and thieno[2,3-c]pyridine.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| H-2 | ~7.6 | C-2 | ~125 |
| H-4 | ~7.4 | C-3 | ~110 |
| H-5 | ~8.6 | C-3a | ~140 |
| H-7 | ~9.1 | C-4 | ~122 |
| C-5 | ~148 | ||
| C-7 | ~150 | ||
| C-7a | ~130 |
Note: Predicted chemical shifts are based on the analysis of related thieno[2,3-c]pyridine derivatives and known substituent effects of bromine on aromatic systems.
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound (Predicted) | C₇H₄BrNS | 213.09/215.09 | 213/215 (M⁺), 134 (M⁺ - Br), 107 |
| Thieno[2,3-c]pyridine | C₇H₅NS | 135.19 | 135 (M⁺), 108, 91 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is suitable.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Mass Spectrometry (MS)
A general protocol for acquiring the mass spectrum of a small organic molecule is as follows:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can also be used, often coupled with Gas Chromatography (GC).
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the molecular ion ([M+H]⁺) or the radical cation (M⁺•).
-
The mass range should be set to encompass the expected molecular weight of the compound.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and acquire a product ion spectrum.
-
Structural Analysis Workflow and Key NMR Correlations
The following diagrams illustrate the general workflow for structural analysis and the key predicted NMR correlations for this compound.
A Comparative Guide to the Biological Activity of 3-Bromothieno[2,3-c]pyridine Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a promising heterocyclic structure in the development of novel therapeutic agents, demonstrating a range of biological activities. This guide provides a comparative analysis of the biological activity of substituted thieno[2,3-c]pyridine derivatives, with a particular focus on their anticancer properties. While direct comparative data between 3-bromothieno[2,3-c]pyridine and its non-brominated analogues are limited in the public domain, this document summarizes available experimental data on various derivatives to shed light on their structure-activity relationships. The 3-bromo derivative serves as a key intermediate in the synthesis of potent kinase inhibitors, highlighting the significance of substitution at this position for biological efficacy.
Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
Recent research has focused on the synthesis and in vitro cytotoxic evaluation of a series of thieno[2,3-c]pyridine derivatives against various human cancer cell lines. The data presented below is from studies on derivatives with substitutions at the 2 and 3-positions of the thieno[2,3-c]pyridine core, providing insights into the influence of different functional groups on their anticancer potency.
Quantitative Data Summary
The following table summarizes the anticancer activity of selected thieno[2,3-c]pyridine derivatives from a recent study. The compounds were evaluated for their ability to inhibit the growth of breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines.
| Compound ID | Substituent at C2 | IC50 (µM) vs. MCF7 | IC50 (µM) vs. T47D | IC50 (µM) vs. HSC3 | IC50 (µM) vs. RKO |
| 6a | 4-methylpiperazin-1-yl | >100 | 88.08% inhibition at 100µM | 14.5 | 24.4 |
| 6i | Thiomorpholin-4-yl | 16.4 | 11.7 | 10.8 | 12.4 |
| Cisplatin | (Standard) | 97.41% inhibition at 100µM | 98.20% inhibition at 100µM | Not Reported | 95.04% inhibition at 100µM |
Data sourced from a 2025 study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[1][2]
Structure-Activity Relationship (SAR) Insights
The analysis of the anticancer screening results for a series of thieno[2,3-c]pyridine derivatives, compounds 6(a-k), revealed that the nature of the substituent at the 2-position significantly influences the cytotoxic activity.[1] Among the tested compounds, derivative 6i , which features a thiomorpholine substituent, demonstrated the most potent and broad-spectrum anticancer activity against the tested cell lines.[1][2] In contrast, compound 6a , with a 4-methylpiperazine group, showed moderate to low activity.[1] This suggests that the presence of the sulfur atom and the cyclic structure of the thiomorpholine moiety may play a crucial role in the compound's interaction with its biological target, presumed to be Hsp90.[1] The potent activity of compound 6i highlights it as a promising lead for the development of novel anticancer agents.[1][2]
Experimental Protocols
Synthesis of Thieno[2,3-c]pyridine Derivatives
The synthesis of the evaluated thieno[2,3-c]pyridine derivatives 6(a-k) was achieved through a multi-step process. The key starting material, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, was prepared via the Gewald reaction. This intermediate was then reacted with chloroacetyl chloride to yield an N-chloroacetylated derivative. Finally, nucleophilic substitution of the chlorine atom with various secondary amines afforded the target compounds 6(a-k).
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized thieno[2,3-c]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (MCF7, T47D, HSC3, and RKO) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard drug (cisplatin) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) were determined from the concentration-response curves.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and the general experimental workflow.
Caption: Hsp90 Inhibition Pathway by Thieno[2,3-c]pyridine Derivatives.
Caption: General Experimental Workflow for Synthesis and Anticancer Evaluation.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Thienopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized thienopyridine compounds, a critical class of pharmaceuticals that includes antiplatelet agents like clopidogrel, is paramount to their safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of these compounds, capable of separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products. This guide provides a comparative overview of common HPLC methods employed for this purpose, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
Two primary modes of HPLC are frequently utilized for the purity analysis of thienopyridine derivatives: Reversed-Phase HPLC (RP-HPLC) for general impurity profiling and Chiral HPLC for the separation of enantiomers. More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative, offering faster and more efficient separations.
The following table summarizes the key parameters of a conventional RP-HPLC method and a modern UHPLC-MS/MS method for the analysis of thienopyridine compounds.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity with enhanced resolution and speed, coupled with mass spectrometry for identification and quantification. |
| Stationary Phase | Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile) | Isocratic elution with Acetonitrile-water-formic acid (45:55:0.0275, v/v/v)[1] |
| Flow Rate | 1.0 mL/min | 0.45 mL/min[1] |
| Detection | UV at 220 nm | Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS)[1] |
| Column Temp. | 45 °C | Not specified in the provided abstract. |
| Run Time | 35 minutes | 6 minutes[1] |
| Application | Stability indicating method for identifying non-chiral impurities in Clopidogrel tablets. | Simultaneous quantification of active and inactive metabolites of Vicagrel and Clopidogrel in human plasma.[1] |
Experimental Protocols
Method 1: Reversed-Phase HPLC for Impurity Profiling
This method is suitable for the separation of the main thienopyridine compound from its potential non-chiral impurities.
1. Sample Preparation:
-
For the determination of impurities, a final concentration of 0.5 mg/mL is prepared by dissolving the sample in the mobile phase.[2]
-
For assay determination, a 0.1 mg/mL solution is used.[2]
-
All sample solutions should be filtered through a 0.45 µm filter before injection.[2]
2. Chromatographic Conditions:
-
Column: Kromasil 100 C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program: A detailed gradient program should be developed to ensure the separation of all impurities. A typical starting point could be a linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.[2]
3. Data Analysis:
-
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known reference standards.
Method 2: UHPLC-MS/MS for Metabolite Quantification
This advanced method offers high sensitivity and selectivity, making it ideal for quantifying low-level metabolites in complex biological matrices.
1. Sample Preparation:
-
Plasma samples (50 µL) are subjected to protein precipitation.[1]
-
The supernatant is then directly injected into the UHPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid (45:55:0.0275, v/v/v).[1]
-
Flow Rate: 0.45 mL/min.[1]
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for the quantification of specific parent-daughter ion transitions for each analyte and internal standard.[1]
Visualizations
Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a synthesized thienopyridine compound using HPLC.
Caption: General workflow for HPLC purity analysis of thienopyridines.
Comparison of HPLC Methodologies
This diagram provides a visual comparison of the key features of RP-HPLC and UHPLC-MS/MS for thienopyridine analysis.
Caption: Key differences between RP-HPLC and UHPLC-MS/MS methods.
References
A comparative study of different catalytic systems for Suzuki coupling of 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and functional materials. The C-C bond formation at the 3-position of this scaffold via Suzuki coupling is a key step in the synthesis of a diverse range of derivatives. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 3-Bromothieno[2,3-c]pyridine with arylboronic acids, supported by experimental data from analogous bromopyridine systems to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical to the success of the Suzuki coupling, directly impacting reaction yield, time, and selectivity. While specific comparative studies on this compound are limited in publicly available literature, extensive data from the coupling of 3-bromopyridine provides a strong predictive framework for catalyst performance. The electronic properties of the thieno[2,3-c]pyridine system are similar to that of pyridine, making these comparisons highly relevant. Below is a summary of the performance of various palladium and nickel-based catalytic systems.
| Catalyst System (Catalyst/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%)[1] | Notes |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | 12 - 24 | 80 - 90 | A classic, reliable system, though may require longer reaction times and higher catalyst loading. |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane or Toluene | 80 - 110 | 2 - 8 | 90 - 98 | Highly efficient system with a bulky, electron-rich phosphine ligand, allowing for lower catalyst loading and shorter reaction times.[1] |
| PdCl₂(dppf) | 2 - 3 | K₂CO₃ or Cs₂CO₃ | DME or DMF | 80 - 100 | 2 - 6 | 90 - 97 | A robust and versatile catalyst, effective for a wide range of substrates. |
| PEPPSI-IPr | 0.5 - 2 | Cs₂CO₃ or K₃PO₄ | t-AmylOH or Dioxane | 100 - 120 | 1 - 4 | 95 - 99 | An N-heterocyclic carbene (NHC) based catalyst, known for its high activity and stability, allowing for very low catalyst loadings.[1] |
| NiCl₂(dppf) / n-BuLi | 5 - 10 | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 12 - 24 | 70 - 85 | A nickel-based alternative, which can be more cost-effective but may require higher catalyst loading and careful optimization.[2][3] |
| Herrmann's Catalyst | 1 - 3 | K₂CO₃ | Toluene/H₂O | 100 | 6 - 12 | 85 - 95 | A palladacycle catalyst known for its thermal stability.[1] |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using representative palladium-based catalytic systems.
Protocol 1: Using a Conventional Phosphine-Based Catalyst (Pd(PPh₃)₄)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a High-Activity Buchwald Ligand System (Pd(OAc)₂/SPhos)[1]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-8 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Visualizing the Process
To better understand the reaction mechanism and experimental setup, the following diagrams are provided.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
In-Vitro Potency vs. In-Vivo Activity: A Comparative Analysis of 3-Bromothieno[2,3-c]pyridine Derived Compounds in Oncology Research
A detailed examination of the preclinical data reveals promising in-vitro anticancer activity for novel 3-Bromothieno[2,3-c]pyridine derivatives, particularly compounds 6a and 6i. However, a comprehensive comparison with in-vivo efficacy is currently hampered by the absence of published animal studies for this specific chemical scaffold. This guide provides a thorough analysis of the existing in-vitro data, outlines the experimental methodologies, and discusses the implications of the data gap in the drug development pipeline.
Researchers in the field of oncology are constantly seeking novel chemical entities that exhibit potent and selective anticancer activity. The thieno[2,3-c]pyridine core has emerged as a promising scaffold, with several derivatives demonstrating significant cytotoxic effects against various cancer cell lines in laboratory settings. This guide focuses on the in-vitro performance of this compound derived compounds, offering a clear and objective comparison based on available experimental data.
In-Vitro Anticancer Activity
Recent studies have highlighted the potential of several this compound derivatives as anticancer agents. Among the synthesized and evaluated compounds, two particular derivatives, designated as 6a and 6i , have shown noteworthy inhibitory activity against a panel of human cancer cell lines. The in-vitro cytotoxicity of these compounds was assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity.
The half-maximal inhibitory concentration (IC50) values for compounds 6a and 6i against breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines are summarized in the table below. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 6a | HSC3 (Head and Neck) | 14.5[1] |
| RKO (Colorectal) | 24.4[1] | |
| 6i | HSC3 (Head and Neck) | 10.8[1] |
| T47D (Breast) | 11.7[1] | |
| RKO (Colorectal) | 12.4[1] | |
| MCF7 (Breast) | 16.4[1] |
Notably, compound 6i exhibited a broader spectrum of activity with potent inhibitory effects across all tested cell lines.[1] Its lower IC50 values suggest a higher potency compared to compound 6a. Interestingly, both compounds were found to be non-toxic to normal fibroblast cell lines, indicating a potential for selective anticancer activity.[1] Further mechanistic studies revealed that compound 6i induces cell cycle arrest at the G2 phase.[1]
The In-Vivo Data Gap
Despite the promising in-vitro results, a critical gap exists in the preclinical data for this compound derivatives. As of the latest literature review, there are no publicly available in-vivo studies evaluating the anticancer efficacy of these compounds in animal models, such as xenograft studies in mice. The original research on compounds 6a and 6i explicitly states that "Conducting further in vivo studies using appropriate animal models is necessary for the future to assess toxicity, bioavailability, and tumor growth inhibition".[1]
It is important to note that while in-vivo studies on the thieno[2,3-c]pyridine isomer are lacking, some research has been conducted on the related but structurally distinct thieno[2,3-b]pyridine scaffold. These studies have explored the in-vivo toxicity and efficacy of certain derivatives in different disease models. However, it is crucial to emphasize that these findings are not directly transferable to the this compound class of compounds due to potential differences in their biological targets and metabolic pathways.
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
The in-vitro anticancer activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cell Seeding: Human cancer cell lines (MCF7, T47D, HSC3, and RKO) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (6a, 6i) and a vehicle control.
-
Incubation: The plates were incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution was added to each well.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Pathway and Process
To better understand the context of this research, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed signaling pathway of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.
Caption: Experimental workflow for preclinical evaluation of anticancer compounds.
Conclusion and Future Directions
The in-vitro data for this compound derivatives, particularly compound 6i, are encouraging and suggest a promising avenue for the development of novel anticancer agents. The observed potency and selectivity warrant further investigation. However, the current lack of in-vivo data represents a significant hurdle in the preclinical development of this compound class.
For researchers, scientists, and drug development professionals, this highlights the critical need for comprehensive in-vivo studies to validate the in-vitro findings. Future research should prioritize the evaluation of lead compounds like 6i in relevant animal models to determine their therapeutic potential, establish a safe dosage range, and understand their metabolic fate. Without this crucial in-vivo data, the promising in-vitro activity of this compound derivatives remains a preliminary observation in the long and complex journey of drug discovery and development.
References
A Head-to-Head Comparison of Thieno[2,3-c]pyridine and Thieno[3,2-c]pyridine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Thienopyridine Isomers
The thienopyridine nucleus, a heterocyclic scaffold composed of fused thiophene and pyridine rings, is a cornerstone in modern medicinal chemistry. Its isomeric forms, particularly thieno[2,3-c]pyridine and thieno[3,2-c]pyridine, have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive head-to-head comparison of these two scaffolds, offering insights into their physicochemical properties, synthetic accessibility, and therapeutic potential, supported by experimental data to aid researchers in scaffold selection and drug design.
At a Glance: Chemical Structures
The fundamental difference between the two scaffolds lies in the fusion of the thiophene ring to the pyridine ring, leading to distinct electronic and steric properties that influence their interaction with biological targets.
Thieno[2,3-c]pyridine
Thieno[3,2-c]pyridine
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of a scaffold is crucial for predicting its pharmacokinetic profile and drug-likeness. The following table summarizes the key computed and experimental properties of the parent thieno[2,3-c]pyridine and thieno[3,2-c]pyridine molecules.
| Property | Thieno[2,3-c]pyridine | Thieno[3,2-c]pyridine |
| Molecular Formula | C₇H₅NS | C₇H₅NS |
| Molecular Weight | 135.19 g/mol [1] | 135.19 g/mol |
| Melting Point | Not explicitly found | 47-49 °C |
| Boiling Point | Not explicitly found | 255.1 ± 13.0 °C |
| Flash Point | Not explicitly found | 112.3 ± 10.2 °C[2] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, DMSO; low water solubility.[3] | Moderately soluble in organic solvents like chloroform and acetone.[2][4] |
| Appearance | Yellow to light tan crystalline solid[3] | White to off-white solid[4] |
Biological Activities: A Tale of Two Scaffolds
While both scaffolds are privileged structures in drug discovery, they have been predominantly explored for different therapeutic applications. Thieno[2,3-c]pyridine derivatives have shown significant promise as anticancer agents and kinase inhibitors, whereas thieno[3,2-c]pyridine derivatives have been investigated for their potential in treating central nervous system disorders and as kinase inhibitors.
Thieno[2,3-c]pyridine: A Focus on Oncology
The thieno[2,3-c]pyridine scaffold is a versatile framework for the development of potent anticancer agents, with derivatives exhibiting a range of activities including kinase inhibition and disruption of protein-protein interactions.
Table 1: Anticancer and Kinase Inhibitory Activities of Selected Thieno[2,3-c]pyridine Derivatives
| Derivative | Target/Assay | Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference(s) |
| Diethyl 2-(2-(thiomorpholino)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Compound 6i) | Hsp90 Inhibition / MTT Assay | HSC3 (Head & Neck) | 10.8 | [5][6] |
| T47D (Breast) | 11.7 | [5][6] | ||
| RKO (Colorectal) | 12.4 | [5][6] | ||
| MCF7 (Breast) | 16.4 | [5] | ||
| Diethyl 2-(2-(piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Compound 6a) | Hsp90 Inhibition / MTT Assay | HSC3 (Head & Neck) | 14.5 | [5] |
| RKO (Colorectal) | 24.4 | [5] | ||
| A series of pyridine and thieno[2,3-b]pyridine derivatives (Compound 8d) | PIM-1 Kinase Inhibition | N/A | 0.019 | [7] |
| A series of pyridine and thieno[2,3-b]pyridine derivatives (Compound 5b) | PIM-1 Kinase Inhibition | N/A | 0.044 | [7] |
| A series of pyridine and thieno[2,3-b]pyridine derivatives (Compound 15e) | PIM-1 Kinase Inhibition | N/A | 0.083 | [7] |
Note: The biological activities are reported for specific derivatives and may not be representative of the entire scaffold class. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.
Thieno[3,2-c]pyridine: Targeting Kinases and the CNS
The thieno[3,2-c]pyridine scaffold has been successfully employed in the development of kinase inhibitors and has also shown potential for the treatment of neuropsychiatric disorders.
Table 2: Kinase Inhibitory and CNS Activities of Selected Thieno[3,2-c]pyridine Derivatives
| Derivative | Target/Assay | Cell Line(s) | IC₅₀/Activity | Reference(s) |
| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | GSK-3β Inhibition | N/A | 3.1 nM | [8] |
| Novel thienopyrimidines and thienopyridines | VEGFR-2 Kinase Inhibition | N/A | Potent inhibition reported, specific IC₅₀ values for thieno[3,2-c]pyridine derivatives not detailed in abstract. | [9] |
| Arylpiperazine derivatives | Serotonin 5-HT1 & 5-HT2 Receptor Affinity | N/A | Potent affinity observed. | |
| Dopamine D2 Receptor Affinity | N/A | Weak interaction. | ||
| Antipsychotic Activity (in vivo) | N/A | Significant activity in blockade of apomorphine-induced behaviors. |
Note: The biological activities are reported for specific derivatives and may not be representative of the entire scaffold class. Direct comparison of activity data should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the evaluation of these scaffolds.
MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[11]
VEGFR-2 Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Principle: The assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The amount of phosphorylated substrate is quantified, typically using an antibody that recognizes the phosphorylated form.
Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the VEGFR-2 enzyme, and the substrate peptide.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.[6]
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence signal is then read using a luminometer.[6][12]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a general synthetic workflow and a key signaling pathway relevant to the biological activities of these scaffolds.
Caption: General synthetic workflow for thienopyridine derivatives.
References
- 1. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 7. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Data for Novel 3-Bromothieno[2,3-c]pyridine Derivatives
This guide provides a comprehensive comparison of analytical data for a series of novel 3-Bromothieno[2,3-c]pyridine derivatives, focusing on the cross-validation of analytical methods to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals working on the characterization and quality control of new chemical entities.
Introduction to this compound Derivatives
Thieno[2,3-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a bromine atom at the 3-position provides a key synthetic handle for further functionalization, making these derivatives versatile scaffolds for drug discovery.[2] Potential therapeutic applications of thienopyridine derivatives include their roles as P2Y12 receptor antagonists for antiplatelet therapy and as Pim-1 kinase inhibitors in oncology.[3][4] Ensuring the accuracy and reliability of analytical data for these novel compounds is paramount for their development and potential clinical translation.
Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[5] It is an essential component of good manufacturing practice (GMP) and good laboratory practice (GLP) to ensure data integrity.[6]
Comparative Analytical Data
This section presents a summary of analytical data obtained for three novel this compound derivatives: Derivative A , Derivative B , and Derivative C . The data was generated using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).
| Derivative | HPLC Retention Time (min) | ¹H NMR (δ, ppm) | Mass Spectrum (m/z) [M+H]⁺ |
| Derivative A | 8.52 | 8.15 (d, 1H), 7.90 (d, 1H), 7.65 (s, 1H) | 286.98 |
| Derivative B | 9.21 | 8.20 (d, 1H), 7.95 (d, 1H), 4.10 (q, 2H), 1.45 (t, 3H) | 331.02 |
| Derivative C | 7.88 | 8.10 (d, 1H), 7.85 (d, 1H), 7.40-7.20 (m, 5H) | 363.03 |
Note: The data presented in this table is a representative summary for illustrative purposes and may not correspond to specific, publicly available data for these exact novel derivatives.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method was used to determine the purity and retention time of the derivatives.
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectra were recorded to confirm the chemical structure of the synthesized compounds.
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard proton experiment with a 30° pulse and a relaxation delay of 1 second.
Mass Spectrometry (MS)
Mass spectra were obtained to determine the molecular weight of the derivatives.
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Full scan.
-
Sample Introduction: Direct infusion or via the HPLC system.
Cross-Validation of Analytical Methods
To ensure the robustness and reproducibility of the analytical data, a cross-validation study was designed. This process involves comparing results from two different analytical methods or two different laboratories.[7] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[8][9]
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of the HPLC method between two different laboratories.
Cross-validation workflow between two laboratories.
Acceptance Criteria for Cross-Validation
The acceptance criteria for the cross-validation of the HPLC method are summarized in the table below, based on ICH guidelines.[6][10]
| Parameter | Acceptance Criteria |
| Retention Time | Relative Standard Deviation (RSD) ≤ 2.0% |
| Peak Area / Purity | RSD ≤ 5.0% |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
Potential Signaling Pathways
Thienopyridine derivatives have been reported to interact with several key signaling pathways implicated in disease. Understanding these interactions is crucial for elucidating their mechanism of action.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation.[11] Its signaling is often initiated by cytokines through the JAK/STAT pathway.[5]
Simplified Pim-1 kinase signaling pathway.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein coupled receptor on platelets that, when activated by ADP, leads to platelet aggregation.[12] Thienopyridines are known to be antagonists of this receptor.[13]
Simplified P2Y12 receptor signaling pathway.
Conclusion
The cross-validation of analytical data is a fundamental requirement in the development of novel pharmaceutical compounds such as this compound derivatives. By employing robust and validated analytical methods, and by understanding the potential biological targets and signaling pathways, researchers can ensure the quality and integrity of their data, thereby facilitating the advancement of new therapeutic agents. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases | MDPI [mdpi.com]
- 2. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. database.ich.org [database.ich.org]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 3-Bromothieno[2,3-c]pyridine analogues
A comparative guide to the structure-activity relationship (SAR) of 3-Bromothieno[2,3-c]pyridine analogues reveals their significant potential as kinase inhibitors for therapeutic applications, particularly in oncology. This guide synthesizes experimental data to objectively compare the performance of various analogues, providing insights for researchers and drug development professionals.
Structure-Activity Relationship Insights
The core structure of this compound serves as a versatile scaffold for developing potent kinase inhibitors. The bromine atom at the 3-position is a key functional group that allows for easy diversification through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of a wide chemical space to optimize biological activity.[1]
SAR studies on related thienopyridine cores have demonstrated that modifications at different positions of the heterocyclic system significantly influence their inhibitory potency and selectivity against various kinases. For instance, in a series of thieno[2,3-b]pyridine analogues, substitutions at the R4 and R6 positions with hydrophobic groups having an electron-withdrawing effect were found to increase biological activity against IKKβ.[2] Similarly, for thienopyrimidine and thienopyridine inhibitors of VEGFR-2, strategic modifications led to potent inhibition of the target kinase while diminishing off-target effects on EGFR.[3][4]
In the context of this compound analogues, the focus has been on developing inhibitors for kinases such as Pim-1, c-Src, and others involved in cancer cell proliferation and survival.[5][6]
Comparative Biological Data of Thienopyridine Analogues
The following table summarizes the in vitro activity of various thienopyridine analogues against different kinase targets. This data highlights how structural modifications impact their inhibitory efficacy.
| Compound ID | Target Kinase | R-Group Modification | IC50 (µM) | Reference |
| Series 1: Pim-1 Inhibitors (Thieno[2,3-b]pyridine core) | ||||
| 3c | Pim-1 | 2-amide derivative | 35.7 | [5] |
| 5b | Pim-1 | 2-benzoyl derivative | 12.71 | [5] |
| Series 2: VEGFR-2 Inhibitors (Thienopyridine core) | ||||
| Compound X | VEGFR-2 | Specific aniline substituent | Potent (exact value not specified) | [3][4] |
| Series 3: c-Src Inhibitors (3-amino-thieno[2,3-b]pyridine core) | ||||
| Compound Y | c-Src | Aromatic moiety variation | Efficient (exact value not specified) | [6] |
| Series 4: Hepatitis C Virus Inhibitors (Thieno[2,3-b]pyridine core) | ||||
| 12c | HCV | Specific structural modification | 3.3 (EC50) | [7] |
| 12b | HCV | Specific structural modification | 3.5 (EC50) | [7] |
| 10l | HCV | Specific structural modification | 3.9 (EC50) | [7] |
| 12o | HCV | Specific structural modification | 4.5 (EC50) | [7] |
| Series 5: Hepatic Gluconeogenesis Inhibitors (Thieno[2,3-b]pyridine core) | ||||
| 8e | Hepatic Glucose Production | CF3 replacement | 16.8 | [8][9] |
| 9d | Hepatic Glucose Production | CF3 replacement | 12.3 | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of SAR studies. Below are methodologies for key assays commonly employed in the evaluation of thienopyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Procedure)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.[10]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF reagents)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the test compound, the kinase enzyme, and the specific substrate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based method.[11]
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay evaluates the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 values.
Visualizing Key Processes
To better understand the logic and workflow of SAR studies, the following diagrams are provided.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Caption: Mechanism of kinase inhibition by thienopyridine analogues.
References
- 1. This compound [myskinrecipes.com]
- 2. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Bromothieno[2,3-c]pyridine
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. 3-Bromothieno[2,3-c]pyridine, a heterocyclic compound, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols minimizes risks to personnel and the environment.
Hazard Profile and Safety Precautions
Key Hazards:
-
Flammable: May be a flammable liquid and vapor.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the use of appropriate PPE:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for similar brominated pyridine compounds, which should be considered as a guide for this compound in the absence of specific data.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation[1][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[5]
-
Segregate: Keep this compound waste separate from incompatible materials, such as strong oxidizing agents and strong acids.[1][6]
Step 2: Waste Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting the waste.[5][6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[5] The label should also include:
-
The full chemical name: "this compound"
-
Appropriate GHS hazard pictograms (flammable, health hazard).[5]
-
An accumulation start date.
-
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
Safe Storage Conditions: The storage area must be a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][6] Secondary containment should be used to contain any potential leaks.[5]
Step 4: Final Disposal
-
Professional Disposal: Do not attempt to dispose of this chemical yourself.[5] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][5]
-
Provide Information: Be prepared to provide the EHS office or disposal company with all the information from the hazardous waste label.[5]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromothieno[2,3-c]pyridine
Essential Safety and Handling Guide for 3-Bromothieno[2,3-c]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar brominated thienopyridine and pyridine compounds. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet (SDS) for any chemical and adhere to all institutional and regulatory guidelines.
Hazard Identification and Classification
Based on data for structurally related compounds, this compound should be handled as a hazardous substance. The likely hazard classifications are summarized below.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards or European Standard EN166.[3] A face shield should be worn over goggles when there is a risk of splashing or for handling larger quantities.[3][4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves may provide short-term protection. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more resistant gloves such as butyl rubber or PVA.[5] Always inspect gloves before use and dispose of them properly after handling the chemical. |
| Body | Flame-Resistant Laboratory Coat | A Nomex® or similar flame-resistant lab coat, fully buttoned, is recommended. Cotton clothing should be worn underneath.[4] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted.[4] |
| Respiratory | Respirator (if necessary) | Use of a respirator is required if engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols.[6][7] This requires enrollment in a respiratory protection program, including fit testing.[3] |
Operational Plan: Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to immediate spill response.
Preparation
-
Consult SDS: Always review the most current Safety Data Sheet (SDS) for this compound before use.
-
Wear PPE: Ensure all required PPE as detailed in the table above is worn correctly before handling the compound.
-
Work in a Fume Hood: Conduct all work in a properly functioning chemical fume hood.[5]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment in the fume hood before starting the procedure.
Handling
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh paper or in a container.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
In Solution: When making solutions, add the solid to the solvent slowly.
-
Keep Containers Closed: Keep all containers with the chemical tightly closed when not in use.[6]
Small Spill Response
-
Alert Personnel: Immediately alert others in the laboratory.
-
Containment: If a small amount is spilled and you are trained to clean it up, you may do so.[5] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully sweep up the absorbent material and place it in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials in the hazardous waste container.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.[5]
Disposal Plan
The disposal of this compound and its contaminated materials must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[7]
Waste Segregation
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent material) should be collected in a designated, labeled hazardous waste container for "Halogenated Organic Solids".[8]
-
Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container for "Halogenated Organic Liquids".
-
Keep this waste stream separate from other incompatible waste streams, especially strong oxidizing agents and strong acids.[7]
Container Management
-
Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[7]
-
Keep waste containers closed except when adding waste.
-
The waste container must be clearly labeled with the words "Hazardous Waste", the full chemical name "this compound", and the appropriate hazard pictograms.[7]
Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[7]
-
Ensure secondary containment is in place to catch any potential leaks.[7]
Final Disposal
-
Do not attempt to dispose of this chemical yourself.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][8]
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling of this compound.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[1]
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
